6-Chloro-1-methylpyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIJNWKTCXRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169246 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-63-6 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom and a lactam moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridin-2(1H)-one scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for laboratory and development settings.
Core Properties and Identification
The fundamental identification and key physicochemical properties of this compound are summarized below. It is crucial to distinguish this compound from the similarly named but structurally and functionally distinct reagent, 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).
| Property | Value | Source |
| CAS Number | 17228-63-6 | ChemicalBook[2] |
| Molecular Formula | C₆H₆ClNO | ChemicalBook[2] |
| Molecular Weight | 143.57 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 269.1 ± 33.0 °C | ChemicalBook[2] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemicalBook[2] |
| Predicted pKa | -0.98 ± 0.62 | ChemicalBook[2] |
| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[2] |
Note: Some physical properties are predicted and should be confirmed with experimental data.
Synthesis and Spectroscopic Characterization
While specific, detailed experimental procedures for the synthesis of this compound are not abundantly available in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a two-step process starting from 2,6-dichloropyridine.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Selective Hydrolysis of 2,6-Dichloropyridine
The initial step involves the selective hydrolysis of one of the chlorine atoms of 2,6-dichloropyridine to yield 6-chloro-2(1H)-pyridinol (also known as 6-chloro-2-hydroxypyridine). This transformation is typically achieved by reacting 2,6-dichloropyridine with a base under pressure. A published method for this conversion reports a yield of 85%.[3]
Step 2: N-Methylation of 6-Chloro-2(1H)-pyridone
The subsequent step is the N-methylation of the resulting 6-chloro-2(1H)-pyridone. This can be accomplished using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base to deprotonate the pyridone nitrogen. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the methyl group protons and the three protons on the pyridine ring.
-
¹³C NMR: Resonances for the six carbon atoms, including the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the three other ring carbons.
-
IR: A characteristic strong absorption band for the C=O stretch of the lactam, typically in the range of 1650-1690 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (143.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Potential for Further Functionalization
The reactivity of this compound is primarily dictated by the presence of the chloro substituent at the 6-position and the pyridinone ring system.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridinone ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a valuable intermediate for building molecular diversity.
Caption: Reactivity of this compound in SNAr reactions.
This reactivity opens up avenues for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, reaction with various amines would yield a series of 6-amino-1-methylpyridin-2(1H)-one derivatives.
Applications in Drug Development and Medicinal Chemistry
While specific blockbuster drugs containing the this compound moiety are not currently prominent, the broader class of pyridinone derivatives has a well-established and significant role in medicinal chemistry. These scaffolds are present in a number of biologically active compounds and approved drugs.[1]
The potential applications of this compound in drug development are primarily as a key intermediate for the synthesis of:
-
Novel Antibacterial and Antifungal Agents: The pyridinone core is a known pharmacophore in several antimicrobial agents.
-
Kinase Inhibitors: The ability of the pyridinone scaffold to form key hydrogen bonds makes it a valuable component in the design of kinase inhibitors for oncology and other therapeutic areas.
-
Antiviral Compounds: Pyridinone derivatives have been investigated for their potential as antiviral agents, including against HIV.[1]
The chloro-substituent provides a convenient handle for medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents at the 6-position.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis from readily available starting materials, combined with its reactivity towards nucleophilic substitution, makes it an attractive intermediate for the generation of diverse compound libraries. While further characterization of its physical and biological properties is required, the established importance of the pyridinone scaffold in drug discovery suggests that this compound will continue to be a compound of interest for researchers and drug development professionals.
References
-
ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from [Link]
-
Cheméo. (2025). 6-Chloro-2-pyridinol. Retrieved from [Link]
-
PubChem. 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
NIST. 2(1H)-Pyridone, 6-methyl-. Retrieved from [Link]
-
ChemSynthesis. 6-amino-1-methylpyridin-2-one. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17228-63-6 CAS MSDS (6-Chloro-1-methyl-2(1H)pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural scaffold is present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties essential for its effective use in research and development.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 6-Chloro-1-methyl-2(1H)-pyridinone, 6-chloro-1-methyl-1H-pyridin-2-one
-
CAS Number: 17228-63-6
-
Molecular Formula: C₆H₆ClNO
-
Molecular Weight: 143.57 g/mol [3]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that much of the available data is predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | [3] |
| Physical State | Solid (predicted) | |
| Boiling Point | 269.1 ± 33.0 °C (Predicted) | [3] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -0.98 ± 0.62 (Predicted) | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a two-step process starting from 2,6-dichloropyridine.
-
Hydrolysis of 2,6-Dichloropyridine: The first step involves the selective hydrolysis of one of the chloro groups of 2,6-dichloropyridine to yield 6-chloro-2(1H)-pyridinol. This reaction is typically carried out under basic conditions.[4]
-
N-methylation of 6-chloro-2(1H)-pyridinol: The subsequent step is the N-methylation of the resulting pyridinol. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro and carbonyl groups, as well as the electron-donating effect of the methyl group on the nitrogen atom. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Physicochemical Characterization
The following section outlines standard experimental procedures for determining the key physicochemical properties of this compound. These protocols are based on established laboratory techniques.[5][6]
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially to get an approximate melting range.
-
Allow the block to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point of the sample.[7]
Boiling Point Determination (Micro Method)
For small quantities of liquid, a micro boiling point determination is appropriate.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it in the test tube with the sample.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube filled with mineral oil).[8]
-
Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[9]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in drug development and formulation.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[10][11]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17228-63-6 CAS MSDS (6-Chloro-1-methyl-2(1H)pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. labinsights.nl [labinsights.nl]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to Determining the Solubility of 6-Chloro-1-methylpyridin-2(1H)-one in Organic Solvents
Introduction to 6-Chloro-1-methylpyridin-2(1H)-one and the Significance of Solubility
This compound is a substituted pyridinone derivative. The physicochemical properties of such molecules, particularly their solubility, are paramount in a multitude of scientific applications, including:
-
Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and therapeutic efficacy.
-
Chemical Synthesis: Understanding solubility is essential for reaction setup, controlling reaction kinetics, and for the purification of products through crystallization.
-
Agrochemicals: The solubility of an active ingredient in different solvents affects its formulation, application, and environmental fate.
The structure of this compound, with its polar pyridinone ring and a non-polar chloro- and methyl-substituents, suggests a nuanced solubility profile that will vary significantly with the choice of solvent.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility. This refers to the compatibility of the intermolecular forces between the solute (this compound) and the solvent.
-
Polar Solvents: These solvents have large dipole moments and can be further categorized into:
-
Polar Protic Solvents (e.g., methanol, ethanol): Capable of hydrogen bonding. The pyridinone oxygen of the target molecule can act as a hydrogen bond acceptor.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Lack O-H or N-H bonds and cannot donate hydrogen bonds, but can act as acceptors.
-
-
Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): Have low dielectric constants and primarily interact through van der Waals forces.
Based on its structure, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. However, empirical determination is crucial for accurate quantitative data.
Experimental Determination of Solubility
Two primary methods for determining the equilibrium solubility of a compound are the Equilibrium Solubility Method and the Solvent Addition Method.[1][2][3][4][5]
The Equilibrium Solubility Method
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[2][6][7]
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] Periodic agitation is recommended to facilitate dissolution.[2]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[2][6] It is important to consider potential adsorption of the compound onto the filter material.[6]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for the Solvent Addition Method.
Data Presentation and Interpretation
The determined solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Data] | [Calculated Data] |
| Ethanol | [Experimental Data] | [Calculated Data] | |
| Isopropanol | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetone | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | [Experimental Data] | [Calculated Data] | |
| Dichloromethane | [Experimental Data] | [Calculated Data] | |
| Chloroform | [Experimental Data] | [Calculated Data] | |
| Nonpolar | Toluene | [Experimental Data] | [Calculated Data] |
| Hexane | [Experimental Data] | [Calculated Data] | |
| Diethyl Ether | [Experimental Data] | [Calculated Data] |
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Purity of the Compound and Solvent: Impurities can enhance or reduce the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is advisable to characterize the solid form of this compound being used.
-
pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if any of these have acidic or basic properties, the protonation state of the pyridinone ring could be affected, influencing solubility.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. By following the detailed protocols for the equilibrium solubility and solvent addition methods, researchers can generate the high-quality, reliable data essential for advancing their work in drug discovery, chemical synthesis, and other scientific disciplines. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other novel chemical entities.
References
-
Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
-
American Chemical Society. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. [Link]
-
American Chemical Society. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. [Link]
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
-
Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Spectroscopic Data of 6-Chloro-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1-methylpyridin-2(1H)-one (CAS No. 17228-63-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Given the limited availability of experimental spectra in publicly accessible databases, this guide presents a robust analysis based on predicted data, supported by a comparative study with the experimentally characterized analogue, 6-Chloropyridin-2-ol.
Introduction to this compound
This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridinones are recognized as privileged scaffolds in drug discovery due to their ability to act as bioisosteres for various functional groups and their favorable pharmacokinetic properties. The precise characterization of such molecules is paramount for their application in the synthesis of novel therapeutic agents. Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure and purity of these compounds.
This guide provides a detailed interpretation of the predicted spectroscopic data for this compound, offering a valuable resource for its identification and characterization in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to show distinct signals for the three aromatic protons and the N-methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.30 | t | ~7.8 | 1H | H-4 |
| ~6.85 | d | ~7.5 | 1H | H-5 |
| ~6.20 | d | ~8.1 | 1H | H-3 |
| ~3.50 | s | - | 3H | N-CH₃ |
Note: These are predicted values and may vary slightly from experimental results.
The downfield triplet at approximately 7.30 ppm is assigned to the H-4 proton, coupled to both H-3 and H-5. The doublets at around 6.85 ppm and 6.20 ppm are attributed to the H-5 and H-3 protons, respectively. The singlet at approximately 3.50 ppm corresponds to the three protons of the N-methyl group.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C=O (C-2) |
| ~145.0 | C-Cl (C-6) |
| ~140.0 | C-4 |
| ~120.0 | C-5 |
| ~105.0 | C-3 |
| ~38.0 | N-CH₃ |
Note: These are predicted values and may vary slightly from experimental results.
The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the chlorine atom (C-6) will also be significantly downfield. The remaining aromatic carbons and the N-methyl carbon will appear at their characteristic chemical shifts.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Spectrum
The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1560 | Medium-Strong | C=C and C=N ring stretching |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1350 | Strong | C-N stretch |
| ~780 | Strong | C-Cl stretch |
Note: These are predicted values and may vary slightly from experimental results.
The most prominent peak will be the strong carbonyl stretch of the pyridinone ring. The aromatic and aliphatic C-H stretches, as well as the C-N and C-Cl stretches, will also be observable.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Assignment |
| 143/145 | High | [M]⁺ (Molecular ion) |
| 115/117 | Medium | [M - CO]⁺ |
| 108 | Medium | [M - Cl]⁺ |
| 79 | High | [C₅H₄N]⁺ |
Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments with an approximate ratio of 3:1 for ³⁵Cl and ³⁷Cl.
The molecular ion peak should be clearly visible at m/z 143 and 145, corresponding to the two main isotopes of chlorine. Common fragmentation pathways would include the loss of carbon monoxide (CO) and the chlorine radical.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for acquiring an EI mass spectrum.
Comparative Analysis with 6-Chloropyridin-2-ol
To provide a reliable point of reference, the predicted data for this compound can be compared with the known experimental data for its N-unmethylated counterpart, 6-Chloropyridin-2-ol (CAS No. 16879-02-0). The primary differences will arise from the presence of the N-methyl group.
-
¹H NMR: The most significant difference will be the absence of the N-H proton signal in the methylated compound and the appearance of a singlet for the N-CH₃ group. The chemical shifts of the ring protons will also be slightly affected by the electronic effect of the methyl group.
-
¹³C NMR: An additional signal for the N-CH₃ carbon will be present in the spectrum of this compound.
-
IR: The N-H stretching and bending vibrations present in the spectrum of 6-Chloropyridin-2-ol will be absent in the N-methylated analog. Instead, C-H stretching and bending vibrations for the methyl group will be observed.
-
MS: The molecular weight will be 14 mass units higher for the N-methylated compound. The fragmentation patterns may show some similarities, but the presence of the methyl group will also lead to unique fragmentation pathways.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By presenting detailed predicted NMR, IR, and MS data, along with standardized experimental protocols and a comparative analysis with a closely related compound, this document serves as a valuable resource for researchers in the field of chemical synthesis and drug discovery. The provided information will aid in the identification, characterization, and quality control of this important chemical entity.
References
-
Cheméo. Chemical Properties of 2(1H)-Pyridinone, 6-chloro-1-methyl- (CAS 17228-63-6). Available at: [Link]
Sources
The Versatile Scaffolding of 6-Chloro-1-methylpyridin-2(1H)-one in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary organic synthesis and medicinal chemistry, the pyridin-2(1H)-one scaffold stands out as a privileged structural motif. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance. Within this class of compounds, 6-chloro-1-methylpyridin-2(1H)-one has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 6-position, coupled with the N-methylation that prevents tautomerism and enhances solubility, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the construction of complex molecular architectures relevant to drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 17228-63-6 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
¹H NMR of 1-Methyl-2-pyridone (300 MHz, CDCl₃): δ 7.34 (ddd, J = 9.1, 6.7, 2.1 Hz, 1H), 7.32 (dd, J = 6.7, 2.1 Hz, 1H), 6.57 (d, J = 9.1 Hz, 1H), 6.17 (t, J = 6.7 Hz, 1H), 3.59 (s, 3H).[2]
¹³C NMR of 2-Methylpyridine (25.16 MHz, CDCl₃): Chemical shifts for the pyridone ring carbons are expected in the range of δ 100-160 ppm.[3]
Core Reactivity: A Gateway to Molecular Diversity
The synthetic power of this compound lies in the reactivity of its C6-chloro substituent. This position is amenable to a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of a wide variety of aryl, heteroaryl, and amino functionalities, thereby enabling the rapid generation of diverse compound libraries for biological screening.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] In the context of this compound, this reaction provides a direct and efficient route to 6-aryl- and 6-heteroaryl-1-methylpyridin-2(1H)-ones.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following is a generalized, representative protocol based on established methods for the Suzuki-Miyaura coupling of related chloro-pyridines.[5][6] Optimization of specific parameters may be necessary for different substrates.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-methylpyridin-2(1H)-one.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[3][7] This reaction is particularly valuable for accessing 6-amino-1-methylpyridin-2(1H)-one derivatives, which are important pharmacophores.
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The following generalized protocol is based on established procedures for the amination of related chloro-heterocycles.[8][9] The choice of ligand and base is crucial and often requires optimization for specific substrates.
Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., LiHMDS, 2.5 equiv.) to a dry Schlenk flask. Add this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Add the desired primary or secondary amine (2.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-36 hours for completion.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 6-amino-1-methylpyridin-2(1H)-one derivative.
Applications in Drug Discovery and Development
The 6-substituted-1-methylpyridin-2(1H)-one core is a key feature in a number of compounds with interesting biological activities, highlighting the importance of this compound as a synthetic intermediate.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase that has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[8][10] A novel series of 6-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3.[11] The synthesis of these compounds can be envisioned through a Suzuki-Miyaura coupling of a suitably functionalized 6-chloropyrazole with an appropriate boronic acid, or by constructing the pyrazolo[3,4-b]pyridine core from a 6-aryl-pyridinone precursor, which itself can be derived from this compound.
Potential Therapeutics for Alzheimer's Disease
Derivatives of 6-chloropyridone have been investigated as potential treatments for Alzheimer's disease. "6-Chloro-pyridonepezils," which are hybrids of chloropyridine and donepezil, have been designed and synthesized as dual acetylcholinesterase (AChE) inhibitors. These compounds have shown potent inhibition of human AChE, with one derivative being equipotent to donepezil. The synthesis of these molecules involves the reaction of a dichloropyridine derivative with a suitable amine, showcasing the utility of the chloro-substituent in C-N bond formation.
GABA Receptor Modulators
The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and modulation of GABA receptors is a key strategy for the treatment of anxiety, epilepsy, and other neurological disorders. While direct synthesis of known GABA receptor modulators from this compound is not explicitly detailed in the readily available literature, the pyridinone scaffold is present in molecules that interact with GABA receptors. The ability to introduce diverse substituents at the 6-position of the pyridinone ring via cross-coupling reactions makes this compound a valuable tool for generating novel libraries of compounds for screening as GABA receptor modulators.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust and efficient platform for the synthesis of a wide array of 6-substituted-1-methylpyridin-2(1H)-ones. The prevalence of this scaffold in biologically active molecules, including potential therapeutics for neurodegenerative diseases, underscores the importance of this building block in drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged heterocycle.
References
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007 , 46(32), 6138-6141. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Synthesis, pharmacological assessment, and molecular modeling of 6-chloro-pyridonepezils: new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease. [Link]
-
ChemSynthesis. 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Scribd. Synthesis & Activity of 6-Phenylpurines. [Link]
-
PubChem. 2-Chloro-1-methylpyridinium iodide. [Link]
-
PubMed Central. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
-
PubMed. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]
-
PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]
-
PubMed Central. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link]
-
Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]
-
National Center for Biotechnology Information. Discovery of Potent and Highly Selective Inhibitors of GSK3b. [Link]
-
Chemsrc. DIMETHYLPROPYLAMINE | CAS#:926-63-6. [Link]
-
National Institutes of Health. 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. [Link]
-
SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. [Link]
-
ResearchGate. 2‐Chloro‐1‐methylpyridinium Iodide. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Read High-Impact Highlights from Organic Letters [axial.acs.org]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 6-Chloro-1-methylpyridin-2(1H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 6-Chloro-1-methylpyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad and potent spectrum of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide synthesizes the current understanding of these derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their biological evaluation. The information is structured to provide researchers and drug development professionals with a comprehensive and actionable resource for advancing the therapeutic potential of this chemical class.
Introduction: The Pyridinone Core in Medicinal Chemistry
Pyridinone and its derivatives are a significant class of heterocyclic compounds that form the structural basis for numerous pharmaceuticals.[1] The pyridinone ring system is an attractive scaffold for drug design due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The introduction of specific substituents onto this core can modulate its physicochemical properties and biological activity. The focus of this guide, the this compound moiety, combines several key features: the electron-withdrawing nature of the chlorine atom at the 6-position often enhances biological potency, while the N-methylation at position 1 can improve metabolic stability and cell permeability. These characteristics have enabled the development of derivatives with diverse and significant pharmacological profiles.
Spectrum of Biological Activities
Derivatives based on the this compound scaffold have been investigated for a range of therapeutic applications. The primary areas of interest include oncology, virology, and microbiology, where these compounds have shown considerable promise.
Anticancer Activity
A substantial body of research has highlighted the potential of pyridinone derivatives as anticancer agents.[2] These compounds have been shown to exhibit potent cytotoxicity against a variety of human cancer cell lines.
Mechanism of Action: Multi-Targeted Approach
The anticancer effects of these derivatives are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.
-
Disruption of Microtubule Dynamics: A primary proposed mechanism involves the interference with microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton, critical for cell division (mitosis), intracellular transport, and maintenance of cell shape. By destabilizing microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, leading to programmed cell death (apoptosis).[3]
-
Inhibition of Kinase Signaling Pathways: Certain pyridinone derivatives function as kinase inhibitors. The PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation, is a key target.[4] Inhibition of this pathway can halt tumor cell progression and induce apoptosis. Molecular docking studies have also suggested that derivatives can target other kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Pim-1 kinase.[5][6]
-
Induction of Apoptosis: Ultimately, the disruption of cellular processes by these derivatives converges on the induction of apoptosis. Evidence suggests the involvement of the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades (e.g., caspase-3/7), which are the executioners of programmed cell death.[6][7]
Quantitative Data: Cytotoxicity Profile
The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit 50% of cancer cell growth.
| Derivative Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazoles | Multiple Lines | 1.84 - 10.28 | [8] |
| 6-amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma | Potent Activity | [2] |
| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | A549 (Lung) | 397.56 | [5] |
Antiviral Activity
The pyridinone scaffold is a well-established pharmacophore in antiviral drug discovery, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1][9]
-
Anti-HIV Activity: Pyridinone derivatives have been designed as potent NNRTIs.[1] These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[9]
-
Anti-Influenza Activity: Certain 5-chloro-3-hydroxypyridin-2(1H)-one derivatives have been identified as inhibitors of the influenza PA endonuclease, an essential enzyme for viral replication.[1]
-
Anti-SARS-CoV Activity: Nucleoside analogues incorporating a 6-chloropurine moiety, structurally related to the pyridinone core, have demonstrated efficacy against the SARS-CoV virus. The chlorine atom at the 6-position was found to be important for the antiviral activity.[10]
Antimicrobial Activity
Derivatives of the broader chloropyridine class have shown significant potential in combating bacterial and fungal pathogens, addressing the critical need for new antimicrobial agents due to rising drug resistance.[11][12]
-
Antibacterial Action: 6-Chloro-pyridin-2-yl-amine derivatives have demonstrated activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.[11]
-
Antifungal Action: These same derivatives, along with others, have been screened for activity against pathogenic fungi like Fusarium oxysporum and Candida albicans.[11][13] Hydrazine-based pyridinone derivatives, in particular, have shown potent fungicidal effects against C. albicans.[13]
Quantitative Data: Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Derivative Class | Pathogen | MIC (µg/mL) | Reference |
| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | 16 - 32 | [14] |
| Benzylidenehydrazinylpyridinium salts | Escherichia coli | 256 - 512 | [14] |
| Benzylidenehydrazinylpyridinium salts | Candida albicans | 32 - 1,024 | [14] |
| Sesquiterpenoids (for comparison) | S. aureus / C. albicans | 4.0 - 32 | [15] |
Experimental Protocols & Methodologies
The evaluation of the biological activity of this compound derivatives requires a series of robust and validated in vitro assays.
Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This protocol determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[3]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol determines the effect of a compound on cell cycle progression by quantifying the DNA content of cells.[4]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Transfer to a centrifuge tube and wash twice with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: High-level workflow for the discovery and characterization of novel pyridinone derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridinone derivatives.
Future Perspectives and Conclusion
The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The diverse biological activities, spanning anticancer, antiviral, and antimicrobial applications, underscore its versatility in medicinal chemistry. The existing body of research provides a strong foundation for future work.
Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets while minimizing off-target effects and toxicity.
-
Advanced Mechanistic Studies: Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography and advanced biochemical assays.
-
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ReaTD79Yx3EH4r5eYBN-4ghdKa8tHUdGtJ1ExLr_0FAJ1fpr0sWWqRowBPoDCkwFIGUOy4fMrBizqgLdaxu6PzZDkqw3eSGdWgSyyukk28FJ0nMU6WzetH_AdrXs7o0M9f8zPRYs249jb984hwc-MsjqNQfpm2nICFrj98_g64lcX4UyH0XN53nI6PaJGvwrQWVo7qtkhIkabJCBoYCwX6C-dHMmQohQ-2M7IhVTJSomosnqURPA9wqitGA0AbhQ7m4=]
- Toxicity and Antimicrobial Activity of 6-Chloro-2,4-Diamino Pyrimidine. (2015). Basrah Journal of Veterinary Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeaXqd6G2C89HCGGTUCmppyydzyh6mnZauqgfttTJoWaO2MjDjpw6R2UHBEshCtkt-6quGXvAf7eatMvtgTU6L8zntZSjWH852tLnKhcSNWiDhIRPJEft1SoPtRc2pWUmnaHyjr3QQjU4wcGksSOF6-BIZB-_98lqcUdC8h_rgJaSi3KbyiSngNc8E1GT2wQkaww==]
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUT41Vmcn6eq6XFX56O8E2W-JvDVdlv9m-lmQ4BYOSgKZl0KE1UhyChakiLlwcDMg9vaQRrduxpU8xVh6pYnlvkyFG9zr61hrRFuZFWI1T9RouAvAjJK3xxF2zB4TzfJnJ7dOFA29SYCqD_99VSxPX2uKGs717bt36dKI=]
- 6-Amino-5-chloro-1-methylpyridin-2(1H)-one. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-SW_FULYNOyyqAi4vurojlWcoaX_HIJSiPKQR9qeFSEBEgAYjZ-v6nKFzIKhHY_M5aPp9G2ERK8p905zxxvIrXjjjPbZI0I52je1JJE0CO6jGeaLyt0gsb-KIwj-He1N6vIgN4A==]
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkuc9LmB6t1m-a595P2fcCMPHduxuO1Z5PT2kXy9GPTbFv6Asr2f80SnTxZ-BG6uSzvjpqtLMHeYpVaEWv6HiE9QzXzxT_J2erRsvlwgppZ9CSrFyuCjPuz2K3KjYlfa92L1r6p02i3BYa3Q==]
- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRXngAFXB3tvV_ELZ70Z5gAWCd8tCvDT7S4sg1ncge18SfPjH9i4IMkvqeWTZNizb311WPFFl5pu7oW8yCT2gOhZJaxwABhF1JcsT8Z2_gPnQGHM5bLr1a3-d31ZY4e77]
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8Crm0pvU5L1DtmVra0IO_skh-KdLn7ZPB_Cni2Gq5AGnYEaCuqINoOJYiAXgelJTukfoAnkPth5uwwxFpkLMbaDRPBvH02Faf8Ndfr3zeflN9aSzwQvO2Mzylujx9GUKbNV7BUqnCzObA-MjQDF_dzYyAbah6IXTv08=]
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2006). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtno8b1uq71-5202qiosoRdpK2XKAdm2x-41a2cVI-ufl5bIUZKTOT_fA-VY1xExTbAVVahKlku-agdk_8YlM44bMi9V8LU3Eqh2ZKG1BXuKOTexXp0li4jKyObrBOKm8ieZmP4a9hlYNDiw==]
- The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. (2007). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08UzsbxER8OkL8X3QuoqiUBimOIlarCvEIK_m4UcPst_Hz5ODh7h3d3qP2o1qtFM_iHh5OVeflG2cTlj3NpNKr2Zd3TJWnyP4zBIyrwlucq1tRI24HApLaJizwqkNTd1qcrQ=]
- The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMAV-oiiH01kesl_UH04A06FECTnErQycnMjW1z0MpwNO6ZTzGYnBipuMJP7xvpSWdR_KYhA7Dl0SALpjqE0YjXPfCh-oGBgsmDHpDOfKevywADuJMoqHHXlvJ38VQhzsMN8V_wfWvjQlW8RSpM-cq06wrMfy35Pm5p0tha8orh2ILq2V1LSxOeKBtCbTgHQJ7zLnQVq5_5SGs9KLfE-qMBRvks3aL4CsREiS58IGNSf2]
- The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applications in Cancer Research. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkNM71Ea4i1lc-BIFIX3ldXvpu1u_EKtq9cvQ7XEaTBdEZe3MzY7Q5IuFH9iQmvd-YZvgBgHml_E0THAjRsTR3dBJEfgrXvVl3Z698WjR72FptOyr6suUkcPaZ3fhxfh6vdXMGaExTQfSKEMBnEK3t_MYaBikYnPxpGVsRKd0JG7jc2Qv0GgncuYdP4Y07bQ6huSLF6_EIR6ORq_Oh2JCJtxRmKzoyGCX7g6PqTPkTL2SHyz55uCgRyX-AFKpDLuWCDaSrp82ZKkX7twCv1dFtdPI=]
- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (1996). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCRstJr-it5a0BZSIDl-t3S0MiT8_sPzkJsN8aGh8W7VWs5VywLwX854u_gif3mC421L33oR1uSuBOvQl_yJJt_R69Pln1SOTuJ3RjyhBkTssaaRfpmfzcDCOc4Tpj4GuvyA==]
- Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdwMnXia9CvejmmTVQCY4a4k19n-ErcCiyRsC1KppkeLKDO7bZnTrmU9I5_xItAHwb40cDVFlNvVMTGgUphumMxioC54tXjfHokTLom8lx-XCYYS9p6cZen995M7c3CBVPGYT7WRHCERRowBm2EN3D8hzmiDe7kWz67ym7aGg-NM9fGAUYh_RK4rcrz0Of0ikgGZdzEry7J7XiU1B5F8H8_nQvwkZP]
- #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. (2022). Journal of Pharmaceutical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgj3sgv1bWMG_HfmCyKunNA9uSP4aSLzmWGIxtO1n-eaLpeZvOfemyosTJEwk69dhTj67FZSLzgdP2ZyVdTMMpDZc-22GXAN-vlyrXpCxlH3YqWJkLFZly6DxTaA-MW3tmzuJEi3GmZGIwTGm-6bAkhvQDgg==]
- Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXFHNIyoIRBcRww6tedcO_AU72BG4zn1G9P2cEptKlvEdje3qkkt4IQFhBI0mjQkKoJi42zLQXU-M9lE_seRSrgSFHbiR5c5b-mpWSux6vqro_h-calFaA_p4WRVlU4xxVoQm9zhSCQ9ClQ==]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQL522mheeboT6-CSYq62vkSoCnGmINVDghUuxkpjt5H_I_Rduro_wlrUB5AZMa25bpIcOx1kteEnGi8HM2cADusgO6iV1m9J7gGmKKrRb3WpXVvv4M5p-LHEWRNMxJKIJtI=]
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDFuVFZMq1xg6bxK8embzejgiSI6qciDdT3PPXdC4KCL5is4C8n1H-7SoFszVqOgB9JiWSWEVXomceYtDjmZ6b_twOGvDt9vLz1I4az9fgs4kGwTCK9b7k54N4rB-WcIjXf4H7_VgrxAlzTYQ=]
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [https://vertexaisearch.cloud.google.
- Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbtJB2va7cHcfgSV6qgqu-lVUkAdJ8O2T4v6DgccPK6WdP9b9PVvFlG4mMhdJWcVDi7o9GxU838bs9XGDGt1M8FF0l0VxnPxV9fL6wrD8GqavwxCirfTpiEo_4xWNSB1hxNFw=]
- Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. (2022). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUxr3gUes7GzVWUfXE57KCy_fQ95DLzGrfwoczZuL3kOXAQqyEjSLCz_ndOUvhat0SEHu6bwgcuNQHmvdr68r5v7k75I3KQUuLQAIehK38uXhLyy0tZVQFvfU6EuEfPuYOEIjUjRJ4yQ6bUg==]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_KX1La_ZDQjEg3YcMtozvBt0y9D2XcV4GMmp0FfGcTXAAA5pDSvv00UrWX2TPdDdXIX1BS8Im4sKQnCNbJ9s3mO9gnOx8YVcN4o0QZSRqQP5TmhZWTSiWUQRKoctibmd4dlmNUxgjKjI8xs7xnjQEkNd5TpfQPoADD6v9D1Ab311i7rovKEfJ-QV2kWc6Wcdm8Skz6ltJ-LFqXRaIjo472LxG66ywvnXFv4B17kJKlBGfATZluxERy3Au8Fh4ZESHE2YjEXc_7HdofsSz36BGUwTacrDXceIafgK_iNRK4aj3QVt6FCmHp5CPAx6mbElmk75KnNGCikFqolbwkSkcOIWYPfb3JNbJUmFtrNtx-w==]
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015). Annex Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXJpxagrwnoYC9c8Q0wLR9QkL8MSp46lHOs_cSuJy-8R1xfrDbt2sRUJtZ6o3z5OFeOjTixvZeA-q--rWI71QHcWV5z0Zv8ZgcbhS8LO_TlBPDp32Dj_sKYBVvA080lFaUPPQQaMnTEstSTo1xumUEnDtpSB0VYS8Z8g9Cd5mKcKjic1JeqOIP-sz_TSpSaPUUK-9GsQE1xI_dyWK8ULWGfuY32vqzfVHjn-H6d6oIRHdg5XhHV9dyXzPQ73GwXDxOdth2SM2Ksn21f8aCzpqN]
- Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. (2014). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-p6xWngBDHERdrQrhVeIr5y-U6UasNb_MmOG3QuCIXZzzqOLndHNaAAmBAJ8UI4NeXftMtnAUvKOv-1V3SxliPTMnUVUSZGx257VxawEnmhEZXJ4bMIudnHYRQhAFqxHZRBU=]
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsu7ACRTOIncvty9DnUSagcSbjHRQ3Sga7djZsSfa8JPcZUskjDE6YdUcavb7_EHDqPD0OOms-FJkn6M1SnrwBrC3iKyikIDU0xX9EdW1xPX5FH33loUkGZz-5y10c2viF_MKTdRhUgl3QwA==]
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRZm46UOztiP2gueWXOZxi0r6bvgXcpVYhjH3qj-ql0jO9Mu_yW8hM09obhCX-xuAs3yuE5hM-mdEExkBlMyHUK97TXLSF35CZRdUDXqqxqJKqIDFzO2pPPpUoT7yAr5HsYn1cH6ipoJdN-YgpWshntpjXbeOxUyZg07bHYcfi5-mBWUtRD93nbrIrgEmyLvytIa1hM8icdXPsOly0a7BjPVGYsdipdMZp]
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelWwmHKuaNSV8DPUFYd96WCpbXfrQ1JhiG-wyeTbq3evqvCp7cRzRwNRxEdZz6ujgjCdiXnx3-3Ie5QADZRrtoHwSa09npwynpX25jV7WFMMb2XXqaDdDmhi7rKsMozfaqW5fMC_6BEWiWC-zw_4JO7AVzvBQtm5_QvMkL8k-vCrAuJygVjXfjGu6dTMI1nUIkOUV9IPT4OiovHY0JkMvhN_Rzy5wJ83rs_3RRwyb9RoZbW7v7tKjl3btNW2rpo_YUtMBb2neErzFTuUl7SwNhbJaP_9qErQp3Y-ApLcejtUZCIyr6L00yhuPhz5OuC1R-XZUbVp7YvMAPv9l7DjNInRlKphDuXSQwZTPMXQqmvcCZ8w=]
- 2-Chloro-1-methylpyridinium iodide, 97%. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqwuPjoJiTLGGs5V1KOkYLEKqoUbI-pxajxRO4ff_cKGW82l1I621mB8j7FUJoqzERVasUxtvMh6gHWfQasA1MT5s5bPRs_BK-u8tmUn2Z50rJVV-WmwdbrUreeIY9o_1wvDj-byZKsYyhb8FJmavTdPrp1JF21HuONjdIDL5sC9ejwDOPB3rb5CQ5HCyAXyixqnOKZpt-Vh6m-_672BbYSUQ=]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Chloro-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets, offering a fertile ground for the development of new therapeutics. The pyridin-2(1H)-one core is a prominent member of this esteemed class of compounds. Its unique electronic and structural features, including the capacity for hydrogen bonding and bioisosteric replacement of other functional groups, have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable derivative: 6-Chloro-1-methylpyridin-2(1H)-one . The strategic placement of a chlorine atom at the 6-position and a methyl group on the nitrogen atom imbues this molecule with a distinct reactivity profile, making it a highly versatile intermediate for the synthesis of a diverse array of biologically active compounds. This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and development of next-generation therapeutics.
Core Attributes of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from a confluence of its structural and electronic properties. The pyridinone ring itself is a bioisostere for various functional groups, including amides and phenols, and can engage in crucial hydrogen bond interactions with biological targets. The introduction of a methyl group at the 1-position enhances its lipophilicity, which can be a critical factor in improving the bioavailability of drug candidates.
The chlorine atom at the 6-position is the lynchpin of this molecule's synthetic versatility. It activates the pyridinone ring for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for the introduction of a wide range of substituents.[1] This reactivity is crucial for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,6-dichloropyridine. The following protocol is a robust and scalable method for laboratory preparation.
Step 1: Synthesis of 6-Chloro-2(1H)-pyridone
This initial step involves the selective hydrolysis of one of the chloro groups of 2,6-dichloropyridine.
Reaction Scheme:
Caption: Hydrolysis of 2,6-dichloropyridine to 6-chloro-2(1H)-pyridone.
Experimental Protocol:
-
To a high-pressure reaction vessel, add 2,6-dichloropyridine.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Seal the vessel and heat to a temperature of 150-170 °C. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The product, 6-chloro-2(1H)-pyridone, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Step 2: N-Methylation of 6-Chloro-2(1H)-pyridone
The second step involves the methylation of the nitrogen atom of the pyridone ring.
Reaction Scheme:
Sources
In-depth Technical Guide: 6-Chloro-1-methylpyridin-2(1H)-one Safety, Handling, and Disposal
A Note on Current Data Availability
As a Senior Application Scientist, providing comprehensive and verifiable safety information is paramount. Despite a thorough search for a complete Safety Data Sheet (SDS) for 6-Chloro-1-methylpyridin-2(1H)-one (CAS No. 17228-63-6), a detailed and authoritative document from a primary manufacturer or regulatory body could not be readily located through available public resources. The information presented in this guide is therefore synthesized from product listings and basic safety data provided by chemical suppliers. This guide is intended to provide a foundational understanding of the potential hazards and recommended precautions. It is imperative that users of this chemical compound procure a complete and official Safety Data Sheet from their supplier before handling, storage, or disposal. The absence of comprehensive data necessitates a highly precautionary approach.
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The primary concerns revolve around its potential to cause harm upon ingestion and its irritant properties to the skin and eyes.
GHS Classification Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First-Aid Measures: An Emergency Response Protocol
The following first-aid measures are based on general principles for handling hazardous chemicals and should be confirmed with the official SDS. Immediate and appropriate action is crucial in mitigating potential harm.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The rationale for prolonged flushing is to ensure the complete removal of the chemical to prevent serious eye damage.[1]
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops and persists, seek medical attention. The physical removal of the substance is the primary means of preventing further skin irritation.
-
If Inhaled: Due to the "Avoid breathing dust" precautionary statement, inhalation of the solid material should be prevented. If inhalation occurs, remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If Swallowed: Given the H302 "Harmful if swallowed" classification, ingestion is a significant concern. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Safe Handling and Storage Protocols
A proactive approach to handling and storage is essential for maintaining a safe laboratory environment when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. A lab coat or other protective apparel is also required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Storage
Proper storage is critical to maintaining the stability and integrity of the compound and preventing accidental exposure.
-
Temperature: Store in a cool, dry place at a temperature between 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Accidental Release and Disposal Guidelines
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Workflow for Spill Response
Caption: Workflow for responding to an accidental spill.
Disposal
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.
-
Waste Characterization: The user is responsible for correctly identifying the waste as hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Disposal Vendor: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 17228-63-6 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Boiling Point | 269.1 ± 33.0 °C (Predicted) |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it is prudent to avoid strong oxidizing agents.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Hazardous Decomposition Products: No data is available. Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.
Toxicological Information
The GHS classification indicates that this compound is harmful if swallowed and causes skin and serious eye irritation. No further toxicological data, such as LD50 or LC50 values, carcinogenicity, mutagenicity, or reproductive toxicity, were available in the consulted resources. The absence of this data reinforces the need for stringent safety precautions to minimize any potential for exposure.
References
Sources
Methodological & Application
Introduction: The Versatility of the 6-Chloro-1-methylpyridin-2(1H)-one Scaffold
An In-Depth Guide to the Application of 6-Chloro-1-methylpyridin-2(1H)-one in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridinone core with a reactive chlorine atom at the 6-position, makes it an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from simple precursors.[3][4]
The pyridinone moiety is a privileged scaffold found in numerous biologically active compounds, and the ability to functionalize the C6 position through cross-coupling opens a direct pathway to novel derivatives for drug discovery programs.[1][2] This guide provides detailed application notes and protocols for three cornerstone cross-coupling reactions using this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and heteroaryl structures by coupling an organic halide with an organoboron compound.[4][5][6] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.
Causality-Driven Insights
The success of a Suzuki-Miyaura coupling, especially with a relatively unreactive aryl chloride, hinges on the careful selection of the catalytic system.
-
Catalyst and Ligand: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species.[7] This step is often rate-limiting for chlorides. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition, and accelerate the final reductive elimination step to release the product.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[9] The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[5][10] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Rigorous degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Visualizing the Catalytic Cycle
Sources
- 1. innospk.com [innospk.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
The Versatile Role of 6-Chloro-1-methylpyridin-2(1H)-one in the Genesis of Novel Heterocyclic Scaffolds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Building Block
In the landscape of modern synthetic chemistry, the quest for novel heterocyclic compounds remains a cornerstone of drug discovery and materials science. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Central to their synthesis is the strategic use of versatile building blocks that offer multiple avenues for chemical modification. 6-Chloro-1-methylpyridin-2(1H)-one has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of novel heterocycles. Its utility stems from the presence of a reactive chlorine atom at the 6-position, which is amenable to a variety of cross-coupling and substitution reactions, providing a gateway to complex molecular architectures.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. The protocols detailed herein are designed to be self-validating, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.
Strategic Functionalization: A Multi-Reaction Hub
The reactivity of this compound is dominated by the chemistry of its C-Cl bond. This bond serves as a versatile handle for the introduction of a wide range of substituents through several powerful, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The strategic sequencing of these reactions allows for the construction of complex, multi-functionalized heterocyclic systems.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the pyridinone ring enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 6-position, yielding valuable biaryl-like structures.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 6-Aryl-1-methylpyridin-2(1H)-ones
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 - 1.5 | Arylating agent |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium catalyst precursor |
| SPhos or XPhos | 0.02 - 0.04 | Ligand to stabilize the catalyst |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Base to facilitate transmetalation |
| Anhydrous Dioxane/Water (e.g., 4:1) | - | Solvent |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.[3]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems.
Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[6] The palladium catalyst undergoes oxidative addition to the C-Cl bond. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne and the copper salt. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the alkynylated product.[5]
Detailed Protocol: Synthesis of 6-Alkynyl-1-methylpyridin-2(1H)-ones
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Terminal Alkyne | 1.2 - 1.5 | Alkynylating agent |
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium catalyst |
| CuI | 0.05 - 0.10 | Copper(I) co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | - | Base and solvent |
| Anhydrous THF or DMF | - | Co-solvent (optional) |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.[7]
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, cool the mixture and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction allows for the synthesis of 6-amino-1-methylpyridin-2(1H)-one derivatives, which are valuable intermediates for the construction of fused heterocycles.
Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Cl bond to a Pd(0) complex.[8] The amine then coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. Reductive elimination then forms the desired C-N bond.[10] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[11]
Detailed Protocol: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Primary or Secondary Amine | 1.1 - 1.5 | Aminating agent |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 | Palladium catalyst precursor |
| RuPhos, Xantphos, or BINAP | 0.02 - 0.04 | Ligand |
| NaOt-Bu or LiHMDS | 1.5 - 2.5 | Strong, non-nucleophilic base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOt-Bu (1.5 mmol) to a dry Schlenk flask.[11]
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNA r): A Classical Approach to Functionalization
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) remains a highly effective method for functionalizing this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridinone ring activates the C-Cl bond towards nucleophilic attack.
Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[12] The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.[13]
Caption: General workflow for SNAr reactions.
Detailed Protocol: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one via SNAr
This protocol describes a straightforward SNAr reaction with an amine.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 2.0 - 5.0 | Nucleophile and base |
| Polar Aprotic Solvent (e.g., NMP, DMSO) | - | Solvent |
| Base (e.g., K₂CO₃, optional) | 1.0 - 2.0 | To neutralize HCl formed in the reaction |
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in the chosen amine (e.g., 5 mL of morpholine) or in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) containing the amine (2.0 mmol).[14]
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to afford the desired 6-amino-1-methylpyridin-2(1H)-one derivative.
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a preeminent building block in the synthesis of novel heterocycles. Its capacity to undergo a suite of high-yielding and versatile transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides chemists with a reliable and efficient platform for generating molecular diversity. The protocols and mechanistic insights presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable precursor, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- BenchChem. (2025).
- Buchwald, S. L., & Mauger, C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- DOKUMEN.PUB. (n.d.). Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Walmart. (n.d.). Palladium Catalyzed Synthesis of Six-Membered O-Heterocycles (Paperback). Walmart.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (2017). Synthesis of Five- and Six-Membered Heterocycles Through Palladium- Catalyzed Reactions.
- YouTube. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-1-hexyne. BenchChem.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Organic Syntheses. (n.d.). Synthesis of terminal 1,3-diynes via sonogashira coupling of.
- Pendidikan Kimia. (n.d.).
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. BenchChem.
- ResearchGate. (n.d.). Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. BenchChem.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 6-Chloro-1-methylpyridin-2(1H)-one in the Synthesis of Pharmaceutical Intermediates
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as indispensable building blocks. 6-Chloro-1-methylpyridin-2(1H)-one is a prime example of such a precursor, a versatile and highly reactive scaffold that has become a cornerstone in the construction of complex pharmaceutical intermediates. Its strategic importance lies in the reactivity of the C6-chloro substituent, which is amenable to a variety of powerful cross-coupling reactions, enabling the efficient and modular assembly of diverse molecular architectures.
This technical guide provides an in-depth exploration of the application of this compound as a precursor for pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and offer insights into the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their synthetic endeavors.
The Chemical Versatility of this compound
The synthetic utility of this compound is principally derived from the C-Cl bond at the 6-position of the pyridinone ring. This bond is susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1][2] The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carbonyl group and the N-methyl substituent, modulates the reactivity of the C-Cl bond, making it an excellent substrate for these transformations.
Two of the most significant applications of this precursor are in the synthesis of intermediates for blockbuster drugs such as the anti-inflammatory agent Etoricoxib and the anti-fibrotic drug Pirfenidone. While not direct precursors in all commercial syntheses, the structural motifs derived from this compound are central to these and other important pharmaceutical agents.
Application I: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1-methylpyridin-2(1H)-ones
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[3][4] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures.
Mechanistic Rationale and Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Experimental Design Considerations:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with a relatively unreactive substrate like a chloropyridine.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are highly effective.[6] These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and facilitate the reductive elimination step. For this compound, a catalyst system like Pd(OAc)₂ with a biarylphosphine ligand is a robust choice.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate pair. For this system, K₃PO₄ is a good starting point due to its efficacy and moderate strength.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include toluene/water, dioxane/water, or THF/water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Synthesis of 1-Methyl-6-phenylpyridin-2(1H)-one
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 18343-17-4 | 143.57 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 5 mL | - |
| Water (degassed) | 7732-18-5 | - | 1 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (143.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-methyl-6-phenylpyridin-2(1H)-one as a solid.
Application II: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-methylpyridin-2(1H)-one Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[7][8] This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.
Mechanistic Rationale and Causality of Experimental Choices
The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Experimental Design Considerations:
-
Catalyst and Ligand Selection: As with the Suzuki-Miyaura coupling, the choice of ligand is crucial for the amination of chloropyridines.[2] Sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos are highly effective.[2] These ligands promote the challenging oxidative addition of the C-Cl bond and facilitate the reductive elimination of the arylamine product. A pre-catalyst system, such as a G3 or G4 palladacycle, can also be beneficial for ensuring the efficient generation of the active Pd(0) species.[2]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[2] For substrates that are sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or a more active catalyst system.
-
Solvent: Anhydrous, non-protic solvents are required for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[2] It is critical to use dry and degassed solvents to prevent catalyst deactivation.
Detailed Protocol: Synthesis of 6-Anilino-1-methylpyridin-2(1H)-one
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 18343-17-4 | 143.57 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| RuPhos | 787618-22-8 | 468.61 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (9.4 mg, 0.02 mmol), and NaOtBu (134.5 mg, 1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (143.6 mg, 1.0 mmol) to the flask.
-
Solvent and Amine Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (5 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6-anilino-1-methylpyridin-2(1H)-one.
Conclusion: An Enabling Precursor for Drug Discovery
This compound stands as a testament to the pivotal role of versatile precursors in the advancement of pharmaceutical synthesis. Its amenability to robust and modular cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a powerful platform for the rapid generation of diverse molecular entities. A thorough understanding of the mechanistic nuances and the rationale behind the selection of reaction parameters is paramount to harnessing the full synthetic potential of this valuable intermediate. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and reliable synthesis of novel pharmaceutical intermediates and accelerating the journey of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- BenchChem. (2025).
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Full-text available.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.).
- ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- ChemSynthesis. (2025). 6-amino-1-methylpyridin-2-one.
- Organic Letters. (2016).
- ResearchGate. (n.d.).
- Johns Hopkins University. (n.d.). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.
- PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone.
- BenchChem. (2025).
- PubMed Central. (n.d.). 6-Methylpyridine-2(1H)-thione.
- PubMed Central. (n.d.). 1,6-Naphthyridin-2(1H)
- BenchChem. (2025).
- ResearchGate. (2024). Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for the Scalable Synthesis of 6-Chloro-1-methylpyridin-2(1H)-one
Introduction: The Industrial Significance of a Versatile Pyridinone Core
6-Chloro-1-methylpyridin-2(1H)-one is a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The pyridinone scaffold is a recognized "privileged structure" in medicinal chemistry, capable of forming multiple hydrogen bonds, which enhances interaction with biological targets and improves the physicochemical properties of drug candidates.[3] The strategic placement of the chloro and N-methyl groups on this core structure provides reactive handles for further chemical elaboration, making it an indispensable building block for complex molecular architectures.
The growing demand for pharmaceuticals and specialized agrochemicals necessitates robust, scalable, and economically viable synthetic routes to key intermediates like this compound. This document provides a comprehensive guide for its industrial-scale synthesis, focusing on a two-step process that is both efficient and amenable to large-scale production. The protocol is designed with an emphasis on procedural safety, process optimization, and high-fidelity replication.
Strategic Overview of the Synthetic Pathway
The selected synthetic strategy involves a two-step sequence commencing with the preparation of the precursor, 6-chloro-2-pyridone, followed by its N-methylation. This approach is favored for its reliance on readily available starting materials and well-established, scalable reaction classes.
Figure 1: Overall synthetic workflow from 2,6-Dichloropyridine to the final product.
Part 1: Synthesis of 6-Chloro-2-pyridone
The initial step involves the selective hydrolysis of 2,6-dichloropyridine to yield 6-chloro-2-pyridone. This transformation leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring.
Protocol: Industrial Scale Synthesis of 6-Chloro-2-pyridone
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (per kg of starting material) | Molar Equivalents |
| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 1.00 kg | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.30 kg | 1.1 |
| Water (Deionized) | 7732-18-5 | 18.02 | As required | - |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | As required for neutralization | - |
Procedure:
-
Reactor Setup: Charge a pressure-rated glass-lined reactor with 1.00 kg (6.76 mol) of 2,6-dichloropyridine and 5 L of deionized water.
-
Caustic Charge: Prepare a solution of 0.30 kg (7.50 mol) of sodium hydroxide in 2 L of deionized water and add it to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 150-160°C. The internal pressure will rise. Maintain this temperature and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 6-8 hours).
-
Cooling and Neutralization: Cool the reactor to room temperature. Carefully neutralize the reaction mixture to a pH of 6.5-7.0 by the slow addition of concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Washing: The precipitated solid is collected by filtration. The filter cake is washed with cold deionized water (2 x 2 L) to remove inorganic salts.
-
Drying: The product is dried under vacuum at 60-70°C until a constant weight is achieved.
Expected Yield: 85-90% Purity (by HPLC): >98%
Part 2: Scalable N-Methylation of 6-Chloro-2-pyridone
The second and final step is the N-methylation of the synthesized 6-chloro-2-pyridone using dimethyl sulfate (DMS), an efficient and cost-effective methylating agent for industrial applications.[4][5] The use of a mild base like sodium bicarbonate is crucial for neutralizing the sulfuric acid byproduct without promoting unwanted side reactions.
Protocol: Industrial Scale N-Methylation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (per kg of starting material) | Molar Equivalents |
| 6-Chloro-2-pyridone | 19792-72-2 | 129.54 | 1.00 kg | 1.0 |
| Dimethyl Sulfate (DMS) | 77-78-1 | 126.13 | 1.08 kg (0.81 L) | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 0.72 kg | 1.1 |
| Toluene | 108-88-3 | 92.14 | 5 L | - |
Procedure:
-
Reactor Setup: To a dry, inerted reactor, charge 1.00 kg (7.72 mol) of 6-chloro-2-pyridone, 0.72 kg (8.57 mol) of sodium bicarbonate, and 5 L of toluene.
-
Addition of DMS: Begin agitation and slowly add 1.08 kg (7.72 mol) of dimethyl sulfate over a period of 1-2 hours, maintaining the internal temperature between 40-50°C. Note: The initial phase of the reaction can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Add 5 L of water and stir for 30 minutes. The layers are then separated.
-
Aqueous Wash: The organic (toluene) layer is washed sequentially with 5% aqueous sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).
-
Solvent Removal: The toluene is removed under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
Expected Yield: 90-95% Purity (by HPLC): >99%
Process Rationale and Scientific Insights
-
Choice of Methylating Agent: Dimethyl sulfate is the reagent of choice for large-scale methylation due to its high reactivity, relatively low cost, and liquid form, which simplifies handling in an industrial setting.[4][5] While highly effective, it is also toxic and carcinogenic, necessitating strict handling protocols and engineering controls.
-
Base Selection: Sodium bicarbonate is a mild and inexpensive base that effectively neutralizes the acidic byproduct of the methylation reaction.[4] Stronger bases, such as sodium hydroxide, could lead to the hydrolysis of the chloro group or other undesired side reactions.
-
Solvent: Toluene is a suitable solvent as it is inert to the reaction conditions, has a good boiling point for the reaction temperature, and allows for easy separation from the aqueous phase during work-up.
Safety and Handling Considerations
-
Dimethyl Sulfate (DMS): DMS is extremely hazardous and must be handled with extreme caution in a well-ventilated area, preferably within a closed system.[6] Personnel must wear appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, chemically resistant gloves, and protective clothing. Emergency quench stations with ammonia solution should be readily available to neutralize any spills.
-
Chlorination Reactions: While not part of this specific protocol, the synthesis of the starting material, 2,6-dichloropyridine, involves chlorination, which carries its own set of hazards, including the potential for runaway reactions.[7]
-
Pressure Reactions: The hydrolysis step is conducted under pressure. The reactor must be appropriately rated and equipped with safety relief systems.
Logical Flow of the N-Methylation Step
Figure 2: Step-by-step workflow for the N-methylation protocol.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Industrial Chemicals: How Pyridine Is Produced. (2024). Post Apple Scientific. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]
-
Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. (1958). Journal of Organic Chemistry. [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2021). ACS Omega. [Link]
-
(PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2024). ResearchGate. [Link]
-
1-methyl-2-pyridone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-cyano-6-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
SAFETY OF CHLORINATION REACTIONS. (1992). IChemE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. icheme.org [icheme.org]
Application Note: Quantitative Analysis of 6-Chloro-1-methylpyridin-2(1H)-one using Chromatographic Techniques
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 6-Chloro-1-methylpyridin-2(1H)-one, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the importance of this compound, we provide detailed protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering robust and reliable frameworks for method development and validation. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific laboratory contexts.
Introduction: The Significance of this compound
This compound belongs to the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] They can act as both hydrogen bond donors and acceptors, influencing critical properties such as lipophilicity, aqueous solubility, and metabolic stability of drug candidates.[1] As such, pyridinone derivatives are integral to the development of novel therapeutics.[3][4]
The accurate quantification of this compound is crucial for several reasons:
-
Process Chemistry: Monitoring its formation and consumption during synthesis ensures optimal reaction yield and purity of the final active pharmaceutical ingredient (API).
-
Quality Control: As a potential impurity, its levels must be strictly controlled within specifications defined by regulatory bodies like the ICH (International Council for Harmonisation).
-
Stability Studies: Quantifying its degradation products over time is essential for determining the shelf-life of drug substances and products.
Given its chemical properties—a polar heterocyclic core with a chlorine substituent—chromatographic methods are ideally suited for its separation and quantification. This guide details three complementary analytical approaches.
Analytical Methodologies: A Multi-faceted Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. We present three robust methods to provide flexibility for various applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a chromophore-containing molecule like this compound, UV detection is a straightforward and sensitive approach. A reversed-phase method is proposed, as it is well-suited for separating polar to moderately nonpolar compounds.
Causality of Method Design:
-
Reversed-Phase C18 Column: The nonpolar stationary phase (C18) will retain the analyte based on hydrophobic interactions with the pyridinone ring and methyl group.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A gradient elution is chosen to ensure efficient separation from potential impurities with different polarities and to minimize run time.
-
Acidified Mobile Phase: The addition of a small amount of formic acid helps to protonate any residual silanols on the silica-based column, leading to sharper, more symmetrical peaks. It also ensures consistent ionization of the analyte.
-
UV Detection Wavelength: The optimal wavelength will be determined by acquiring the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) will be selected to ensure the highest sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. While the polarity of the pyridinone ring might suggest a need for derivatization, its relatively low molecular weight and potential for direct analysis make GC-MS a viable option.
Causality of Method Design:
-
Capillary Column (e.g., DB-5ms): A mid-polarity column provides a good balance of interactions for separating compounds with varying functional groups.
-
Split/Splitless Inlet: A split injection is used for initial method development to avoid overloading the column, while a splitless injection can be employed for trace-level analysis to enhance sensitivity.
-
Temperature Programming: A temperature gradient is essential for eluting the analyte in a reasonable time while ensuring good separation from other volatile components in the sample matrix.
-
Electron Ionization (EI): Standard 70 eV EI will produce a reproducible fragmentation pattern, allowing for the creation of a spectral library and confident identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific, abundant, and unique ions for the analyte and internal standard significantly improves sensitivity and selectivity compared to full-scan mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving the highest sensitivity and selectivity, particularly in complex matrices such as biological fluids or in trace impurity analysis. By coupling the separation power of HPLC with the specificity of tandem mass spectrometry, this method can achieve quantification at very low levels.
Causality of Method Design:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, which can be readily protonated to form [M+H]+ ions in a positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, leading to a better signal-to-noise ratio.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound is crucial for accurate quantification, as it compensates for variations in sample preparation, injection volume, and instrument response.
Experimental Protocols
The following protocols are intended as a starting point for method development and will require optimization and validation for specific applications in accordance with ICH guidelines.
Protocol 1: Quantification by HPLC-UV
Objective: To quantify this compound in a drug substance or formulation.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of the starting HPLC conditions is provided in Table 1.
-
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., 275 nm, to be determined) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Protocol 2: Quantification by GC-MS
Objective: To identify and quantify this compound, particularly in the presence of other volatile or semi-volatile impurities.
Materials:
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties like 2-chloropyridine)
-
Dichloromethane (GC grade)
-
GC-MS system with an autosampler
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in dichloromethane.
-
Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Prepare samples by dissolving them in dichloromethane and adding the same fixed concentration of the internal standard.
-
-
Instrumental Conditions:
-
A summary of the starting GC-MS conditions is provided in Table 2.
-
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the analyte and IS |
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the samples using this calibration curve.
-
Logical Flow for GC-MS Method Development
Caption: Decision process for GC-MS analysis.
Protocol 3: Quantification by LC-MS/MS
Objective: To achieve high-sensitivity quantification of this compound in complex matrices.
Materials:
-
All materials from the HPLC-UV protocol.
-
Stable isotope-labeled internal standard (if available) or a suitable analog.
-
LC-MS/MS system with an ESI source.
Procedure:
-
Standard and Sample Preparation:
-
Follow the preparation steps outlined in the GC-MS protocol, using the LC mobile phase as the diluent.
-
-
LC-MS/MS Conditions:
-
The liquid chromatography conditions can be similar to those in the HPLC-UV method (Table 1), potentially with a faster gradient to reduce run time.
-
The mass spectrometer parameters need to be optimized for the analyte.
-
Table 3: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | As per HPLC-UV method (Table 1) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas | Nitrogen, ~600 L/hr at 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor ion [M+H]+ -> Product ion (To be determined by infusion) |
| Collision Energy | To be optimized for the specific MRM transition |
-
Data Analysis:
-
Data analysis is analogous to the GC-MS method, using the peak area ratios of the analyte and internal standard MRM transitions to construct the calibration curve.
-
Method Validation and Trustworthiness
For use in a regulated environment, any of these methods must be validated according to ICH Q2(R1) guidelines. This self-validating system ensures the trustworthiness of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. Mass spectrometric methods (GC-MS and LC-MS/MS) offer inherent high specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. By explaining the rationale behind the chosen parameters, we empower researchers to develop and validate robust analytical methods tailored to their specific needs. The presented protocols serve as a comprehensive starting point for ensuring the quality and consistency of processes and products involving this important pyridinone derivative.
References
-
ResearchGate. Pyridones in drug discovery: Recent advances. Available at: [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
PMC (PubMed Central). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Marketed drugs containing pyridinone. Available at: [Link]
Sources
Application Notes and Protocols for Reactions Involving 6-Chloro-1-methylpyridin-2(1H)-one
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
6-Chloro-1-methylpyridin-2(1H)-one is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridinone core, an N-methyl group, and a strategically positioned chlorine atom, offers a versatile platform for molecular elaboration. The chlorine atom at the 6-position is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the tuning of electronic properties in materials science.
This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale behind the choice of reagents and conditions. The protocols described herein are designed to be robust starting points, empowering researchers to confidently utilize this valuable building block in their synthetic endeavors.
Chemical Profile and Reactivity Considerations
The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyridinone ring is an electron-deficient system, which inherently activates the C-Cl bond towards nucleophilic attack. However, the amide-like character of the N-methylated pyridinone can also influence the ring's electronic properties. Understanding these nuances is critical for selecting the appropriate reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a suitable handle for classic cross-coupling reactions. Due to the relative strength of the C-Cl bond compared to C-Br or C-I bonds, catalyst systems employing electron-rich and bulky phosphine ligands are often required to facilitate the initial oxidative addition step, which is typically rate-limiting.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the electronegative chlorine atom, makes the 6-position susceptible to SNAr. The N-methyl group prevents the tautomerism to a hydroxypyridine, locking the structure in the pyridinone form and influencing the regioselectivity of the reaction.
PART I: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of primary importance.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1-methylpyridin-2(1H)-ones
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the pyridinone core and various aryl or heteroaryl boronic acids/esters.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. For chloro-heteroarenes, electron-rich, bulky ligands like XPhos, SPhos, or dtbpf are often superior as they promote the challenging oxidative addition of the Pd(0) into the C-Cl bond and facilitate the subsequent reductive elimination.[1]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a common first choice due to its moderate strength and good solubility in mixed aqueous-organic solvent systems.[1] For more challenging couplings or sensitive substrates, stronger bases like potassium phosphate (K₃PO₄) may be necessary.
-
Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or toluene/water are common choices, as they can solubilize both the organic substrate and the inorganic base.[2]
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Catalyst System Optimization (Illustrative)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | XPhos (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3) | Toluene/H₂O | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | dtbpf (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
This table is illustrative, based on general principles for challenging Suzuki couplings. Actual yields will require experimental validation.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-1-methylpyridin-2(1H)-ones
This reaction is a powerful tool for forming C-N bonds, coupling the pyridinone with a wide range of primary and secondary amines.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. Ligands such as RuPhos, Xantphos, or Josiphos are frequently employed.[3] Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can also offer enhanced activity and stability.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[4] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., RuPhos G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and a stir bar.
-
Solvent and Amine: Add anhydrous solvent (e.g., toluene) to achieve a concentration of ~0.1 M, followed by the amine (1.1-1.3 equiv).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
PART II: Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free alternative for introducing heteroatom nucleophiles at the 6-position. This pathway is particularly effective with strong nucleophiles.
Causality of Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as thiolates, alkoxides, and primary or secondary amines, are most effective. The nucleophilicity of the reagent is a key driver of the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They can solubilize the reactants and stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
-
Temperature: While some highly activated systems can react at room temperature, heating is often required to achieve a reasonable reaction rate.[5]
-
Base: If the nucleophile is not used in its salt form (e.g., using a thiol instead of a thiolate), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is needed to generate the active nucleophile in situ.
Protocol: General Procedure for SNAr with a Thiol Nucleophile
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv), the thiol (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or DMSO, to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture to a temperature between 60-120 °C, depending on the reactivity of the thiol.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be taken based on structurally related compounds like chloroanilines and chloropyridines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a highly adaptable scaffold for the synthesis of a diverse range of substituted pyridinones. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers. The key to success lies in understanding the interplay between the substrate's electronic properties and the specific choice of catalyst, ligand, base, and solvent. The provided methodologies, grounded in established chemical principles, are intended to be starting points for optimization, enabling the efficient and rational development of novel molecules for a wide array of applications.
References
- MedChemExpress. (2024). Safety Data Sheet for 6-Methyl-2-pyridinamine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-6-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-1-methylpyridinium iodide.
- LibreTexts, C. (2023). Buchwald-Hartwig Amination.
- Ghaffari, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Santa Cruz Biotechnology. (2015). Safety Data Sheet for 2-Chloro-1-methylpyridinium iodide.
- Smith, D. M., et al. (2017).
- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine.
- Smith, D. M., et al. (2017).
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- ResearchGate. (n.d.). (PDF) A Solvent-Free 2-Chloro-1-methylpyridinium Iodide (CMPI)-Mediated Biginelli Reaction for the Construction of 3,4-Dihydropyrimidin-2(1H)-ones/thiones.
- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (n.d.). Scheme 1. Structures of original Mukaiyama's reagent (1a) and its....
- ResearchGate. (n.d.). Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime.
- MDPI. (n.d.). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.
- ResearchGate. (n.d.). 2‐Chloro‐1‐methylpyridinium Iodide.
- ChemicalBook. (2025). 2-Chloro-1-methylpyridinium iodide.
Sources
6-Chloro-1-methylpyridin-2(1H)-one in the development of kinase inhibitors
Application Notes & Protocols
Topic: 6-Chloro-1-methylpyridin-2(1H)-one in the Development of Kinase Inhibitors
Introduction: The Strategic Role of the Pyridinone Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases, driving the search for potent and selective small molecule inhibitors.[3] Within the medicinal chemist's arsenal, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally versatile starting points for inhibitor design.[4][5] The pyridinone core is one such scaffold, prized for its ability to mimic the purine ring of ATP and establish crucial hydrogen bond interactions within the kinase ATP-binding pocket.[6][7]
This guide focuses on a specific, highly functionalized pyridinone derivative: This compound . This compound is not merely a scaffold but a strategic building block. The presence of a reactive chlorine atom at the 6-position provides a versatile handle for synthetic elaboration, most commonly through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a detailed overview of the utility of this compound, complete with synthetic protocols, methodologies for biological evaluation, and data interpretation guidelines for researchers engaged in kinase inhibitor discovery.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 17228-63-6 | [9] |
| Molecular Formula | C₆H₆ClNO | [10] |
| Molecular Weight | 143.57 g/mol | [10] |
| Appearance | Solid | [10] |
| Boiling Point | 269.1°C at 760 mmHg | [10] |
| Topological Polar Surface Area | 20.3 Ų | [10] |
| XLogP3 | 1.2 | [10] |
Synthetic Strategy: Leveraging the 6-Chloro Position for Library Development
The chlorine atom on the pyridinone ring is the key to its utility, serving as a leaving group in various chemical transformations. This enables the core scaffold to be decorated with a wide array of chemical moieties to probe the intricate sub-pockets of the kinase active site. The most common and powerful strategy is the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki coupling using the scaffold.
Protocol 1: Synthesis of a 6-Aryl-1-methylpyridin-2(1H)-one Derivative via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with a representative boronic acid.
Expert Insight: The choice of a palladium catalyst and base is crucial. Pd(dppf)Cl₂ is often effective for heteroaromatic couplings as the dppf ligand is bulky and electron-rich, promoting the reductive elimination step. An aqueous base like Na₂CO₃ is commonly used and is essential for the transmetalation step of the catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (e.g., 2M solution). A typical solvent ratio is 4:1 dioxane:water. The mixture should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[11]
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-1-methylpyridin-2(1H)-one derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action and Targeted Signaling Pathways
Inhibitors derived from the this compound scaffold are typically designed as ATP-competitive inhibitors. The pyridinone ring acts as a hinge-binding motif, forming one or more critical hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the adenine portion of ATP.[7] The substituent installed at the 6-position then projects into the hydrophobic pocket of the active site, where selectivity among different kinases can be achieved.
Caption: Inhibition of a key node in a cancer signaling pathway.
Many kinases are targets for pyridinone-based inhibitors, including those in critical cancer-related pathways like the PI3K/Akt/mTOR pathway.[2][12] DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair, is another important target for this class of inhibitors, where they can act as radiosensitizers.[12]
Biological Evaluation: From Benchtop to Cell-Based Assays
After successful synthesis, the compound must be evaluated for its biological activity. This typically involves a tiered approach, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[13]
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[3]
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3]
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor (Compound X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM).[3]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Kinase Addition: Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[3]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 3: Cell-Based Kinase Phosphorylation Assay
Cell-based assays are essential to confirm that an inhibitor is active in a cellular context, where factors like membrane permeability and off-target effects come into play.[1][14] This protocol measures the phosphorylation of a kinase's direct downstream substrate.
Principle: Cells are treated with the inhibitor, and then stimulated to activate the signaling pathway of interest. The cells are then lysed, and the level of a specific phosphorylated substrate is measured, typically via an ELISA-based method like HTRF® or AlphaLISA®.[15] A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Caption: Workflow for a cell-based phosphorylation assay.
Materials:
-
Cancer cell line known to have an active kinase pathway of interest
-
Cell culture medium and supplements
-
Synthesized inhibitor (Compound X)
-
Pathway stimulant (e.g., EGF, PDGF)
-
Lysis buffer
-
Phospho-substrate detection assay kit (e.g., HTRF®, AlphaLISA®, Meso Scale Discovery)
-
Tissue culture-treated 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh, low-serum medium containing the serially diluted inhibitor or DMSO control. Incubate for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulant (e.g., EGF) to all wells (except for negative controls) to activate the kinase. Incubate for the optimal time to induce substrate phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis: Remove the medium and add lysis buffer to each well. Incubate on a plate shaker for 10-15 minutes to ensure complete lysis.[16]
-
Detection: Transfer the cell lysates to the detection plate. Add the detection antibodies (e.g., a europium-labeled total antibody and an acceptor-labeled phospho-specific antibody for TR-FRET) as per the manufacturer's protocol.[15][16]
-
Incubation: Incubate the detection plate as required by the assay kit (e.g., 2 hours to overnight at 4°C).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., a TR-FRET enabled reader).[16]
-
Data Analysis: Calculate the ratio of the acceptor and donor signals and plot the result against the logarithm of the inhibitor concentration. Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
The primary output from these assays is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%. To assess selectivity, a new compound should be tested against a panel of related and unrelated kinases.
Table 1: Representative Inhibitory Activity Profile
| Kinase Target | Compound X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (Target) | 15 | 5 |
| Kinase B (Related) | 250 | 10 |
| Kinase C (Related) | >10,000 | 20 |
| Kinase D (Unrelated) | 8,500 | 2 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[3]
Interpretation: In this example, Compound X is a potent inhibitor of Kinase A. It shows moderate selectivity over the related Kinase B (>16-fold) and excellent selectivity over Kinase C and the unrelated Kinase D. This profile suggests that the compound is a promising lead for further optimization.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its functionalized structure provides a direct and efficient handle for synthetic diversification through robust chemical methods like Suzuki coupling. The protocols outlined in this guide provide a comprehensive framework for synthesizing, evaluating, and characterizing new chemical entities derived from this scaffold. By combining rational design, efficient synthesis, and rigorous biological testing, researchers can leverage this powerful building block to accelerate the discovery of the next generation of targeted kinase therapies.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Benchchem. A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
-
Zhang, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Available at: [Link]
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Benchchem. (2025). Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide.
- Benchchem. (2025). pyrrolo[2,3-b]pyridin-2-one Scaffold as a Kinase Inhibitor: A Comparative Guide.
- Benchchem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
- Cayman Chemical. Methods for Detecting Kinase Activity.
-
Molecules. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]
-
Molecules. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]
- CymitQuimica. This compound.
-
Journal of Medicinal Chemistry. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available at: [Link]
- BLDpharm. 17228-63-6|this compound.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 17228-63-6|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance and troubleshooting for the purification of 6-Chloro-1-methylpyridin-2(1H)-one. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights required to overcome common challenges in obtaining this compound in high purity.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Question 1: My crude this compound is an oil and won't crystallize. What should I do?
Answer: Oiling out is a common problem in recrystallization, often caused by the presence of impurities that depress the melting point of your compound or if the solution is supersaturated. Here is a systematic approach to induce crystallization:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which your product is expected to be insoluble, such as cold hexanes or diethyl ether. This can wash away soluble impurities and provide the necessary energy barrier for nucleation.
-
Purity Check: Your crude material might be too impure. Consider a preliminary purification by flash column chromatography to remove the bulk of the impurities and then attempt recrystallization on the partially purified material.
-
Solvent System: Ensure you are using an appropriate solvent. For haloaryl compounds, solvents like boiling hexanes can be effective.[1] You may also need to use a two-solvent system. A good starting point would be dissolving your compound in a minimal amount of a solvent in which it is soluble (like dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent (like hexanes) until turbidity persists.[2][3]
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the cooled, supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil rather than crystals.[4] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Question 2: I've successfully recrystallized my product, but the yield is very low. How can I improve it?
Answer: Low recovery is a frequent issue in recrystallization. Here are several factors to consider:
-
Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4] If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor. You may need to screen for a better solvent or a different solvent mixture.
-
Amount of Solvent: Using an excessive amount of solvent will result in your product remaining dissolved even after cooling. Always use the minimum amount of hot solvent required to fully dissolve your crude material.[4]
-
Cooling: Ensure you have allowed sufficient time for crystallization to complete and that you have cooled the solution in an ice bath to maximize precipitation.
-
Concentration of Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop may be lower than the first.
Chromatography Challenges
Question 3: I'm trying to purify this compound by column chromatography, but I'm getting poor separation. What can I do?
Answer: Poor separation in column chromatography can be due to several factors related to your choice of stationary and mobile phases.
-
Solvent System (Mobile Phase): The polarity of your eluent is critical. For pyridinone-type compounds, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][5] You should optimize the solvent ratio using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column.[5] If you are still getting poor separation, consider a different solvent system, for example, dichloromethane/methanol for more polar compounds.
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.[6] If your compound is interacting too strongly with the acidic silica, leading to tailing, you can consider using deactivated silica (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like alumina (neutral or basic).[6]
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly.
-
Loading: Overloading the column with too much crude material will result in broad bands and co-elution of compounds. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Question 4: My compound is sticking to the column and I have low recovery. What is the likely cause?
Answer: Irreversible adsorption to the stationary phase can be a problem, especially with polar or functionalized compounds.
-
Acidic Silica: The nitrogen atom in the pyridinone ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.
-
Solution:
-
Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the silica.
-
Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Flush the Column: After your initial elution, try flushing the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
-
General Purity and Stability
Question 5: What are the likely impurities in my crude this compound?
Answer: The impurities will largely depend on the synthetic route used. A common synthesis involves the methylation of 6-chloro-2(1H)-pyridinol, which itself is often synthesized from 2,6-dichloropyridine.[7] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Residual 6-chloro-2(1H)-pyridinol or 2,6-dichloropyridine.
-
Reagents: Leftover methylating agents or byproducts from their decomposition.
-
Isomers: Depending on the reaction conditions, there might be trace amounts of other isomers formed.
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of tar-like substances.[8]
Question 6: How should I store purified this compound to prevent degradation?
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude material. Add a few drops of a test solvent (see Table 1 for suggestions). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent. A two-solvent system (e.g., ethyl acetate/hexanes) is often effective.[2]
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen hot solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, tar), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot your crude material on a silica gel TLC plate and elute with different ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). The ideal solvent system will give your product an Rf of ~0.25.[5]
-
Column Packing: Prepare a silica gel column. A wet slurry packing method is generally preferred to ensure a well-packed column.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column with your chosen mobile phase, collecting fractions. Monitor the elution of your compound by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Summary Tables
Table 1: Recrystallization Solvent Selection
| Solvent/Mixture | Polarity | Comments |
| Hexanes/Heptane | Non-polar | Good for non-polar impurities. May be a good anti-solvent.[1] |
| Ethyl Acetate | Polar aprotic | A versatile solvent, often used in combination with hexanes. |
| Dichloromethane | Polar aprotic | Good for dissolving many organic compounds. |
| Methanol/Ethanol | Polar protic | May be too polar, but can be used in mixtures with water. |
| Isopropyl Ether | Moderately polar | A potential solvent for recrystallization of chloro-compounds. |
| Ethyl Acetate/Hexanes | Mixture | A common and effective two-solvent system for many compounds. |
Table 2: TLC & Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds.[6] |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., starting with 9:1 and increasing polarity) | Good starting point for compounds of moderate polarity.[5] |
| Visualization | UV lamp (254 nm) | Pyridinone ring system is UV active. |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation on a column.[5] |
Visual Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting flowchart for column chromatography.
References
Sources
Technical Support Center: Troubleshooting Low Yields in 6-Chloro-1-methylpyridin-2(1H)-one Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one, a crucial intermediate in pharmaceutical development. This document is structured to help you diagnose and resolve common issues encountered during this two-step synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2,6-dichloropyridine. The first step involves the selective hydrolysis of one chloro group to yield 6-chloro-2-pyridone. This intermediate is then subjected to N-methylation to afford the desired product.
Diagnostic Flowchart for Low Yield
Before delving into specific issues, use the following flowchart to diagnose the potential source of your low yield.
Caption: Diagnostic flowchart to identify the problematic step in the synthesis of this compound.
Part 1: Troubleshooting the Hydrolysis of 2,6-Dichloropyridine
The selective hydrolysis of 2,6-dichloropyridine to 6-chloro-2-pyridone is a critical first step. A high yield in this stage is essential for the overall success of the synthesis. A reported yield for this reaction is around 85% under optimized conditions.[1]
FAQ 1: My yield of 6-chloro-2-pyridone is significantly lower than 85%. What are the likely causes?
Answer: Low yields in this step often stem from incomplete reaction or the formation of byproducts.
Causality and Resolution:
-
Incomplete Reaction: The hydrolysis of the first chloride is generally faster than the second due to the electron-donating nature of the resulting hydroxyl group. However, insufficient reaction time or temperature can lead to a significant amount of unreacted 2,6-dichloropyridine.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the disappearance of the starting material spot/peak.
-
Extended Reaction Time: If the reaction stalls, consider extending the reaction time.
-
Temperature and Pressure Optimization: This reaction is often performed under pressure to achieve the necessary temperature for efficient hydrolysis.[1] Ensure your reaction setup can safely maintain the required temperature and pressure.
-
-
-
Byproduct Formation (Over-hydrolysis): The primary byproduct is 2,6-dihydroxypyridine, resulting from the hydrolysis of both chloro groups.
-
Troubleshooting Protocol:
-
Stoichiometry of Base: Carefully control the stoichiometry of the base used for hydrolysis. An excess of a strong base can promote the second hydrolysis.
-
Temperature Control: Avoid excessive temperatures, as this can increase the rate of the second hydrolysis.
-
-
Experimental Protocol: Hydrolysis of 2,6-Dichloropyridine
This protocol is adapted from established procedures for the selective hydrolysis of dichloropyridines.[1]
-
Reaction Setup: In a pressure-rated reactor, combine 2,6-dichloropyridine (1 equivalent) and a suitable aqueous base (e.g., NaOH, 1-1.2 equivalents).
-
Heating: Seal the reactor and heat to the optimized temperature (typically 150-180°C) with vigorous stirring.
-
Reaction Time: Maintain the temperature for the predetermined time (monitor by TLC/HPLC for completion).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Part 2: Troubleshooting the N-Methylation of 6-chloro-2-pyridone
The second step, the N-methylation of 6-chloro-2-pyridone, is often the source of significant yield loss due to the formation of an isomeric byproduct.
FAQ 2: I am getting a low yield of the desired this compound, and I see a significant amount of an impurity with the same mass in my analysis. What is happening?
Answer: This is a classic case of competing N-methylation versus O-methylation. The pyridone tautomer can exist in equilibrium with its 2-hydroxypyridine form. The resulting ambident nucleophile can be methylated at either the nitrogen or the oxygen atom.
Caption: Competing N- and O-methylation pathways for 6-chloro-2-pyridone.
Causality and Resolution:
-
Choice of Methylating Agent: Harder methylating agents, such as dimethyl sulfate, tend to favor O-methylation, while softer agents like methyl iodide favor N-methylation.[2][3]
-
Troubleshooting Protocol:
-
Switch to Methyl Iodide: If you are using dimethyl sulfate and observing significant O-methylation, switch to methyl iodide.
-
-
-
Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the nitrogen versus the oxygen atom. A strong, non-nucleophilic base in a polar aprotic solvent is generally preferred for N-methylation.
-
Troubleshooting Protocol:
-
Strong Base: Use a strong base like sodium hydride (NaH) to fully deprotonate the pyridone.[4] This generates a more nucleophilic nitrogen.
-
Polar Aprotic Solvent: Conduct the reaction in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents do not solvate the anionic nucleophile as strongly as protic solvents, enhancing its reactivity.
-
-
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled N-methylation product.
-
Troubleshooting Protocol:
-
Cool the Reaction: Perform the deprotonation and methylation at a lower temperature (e.g., 0°C to room temperature).
-
-
FAQ 3: My methylation reaction is sluggish or incomplete, even with the right reagents.
Answer: Incomplete reactions can be due to several factors, including impure reagents or suboptimal reaction conditions.
Causality and Resolution:
-
Reagent Purity:
-
6-chloro-2-pyridone: Ensure your starting material is dry and free of acidic impurities.
-
Methyl Iodide: Methyl iodide can decompose over time, releasing iodine which can give it a brownish color. Use freshly distilled or stabilized methyl iodide.
-
Base: Sodium hydride is highly reactive with moisture. Use fresh, dry NaH from a sealed container.
-
-
Reaction Conditions:
-
Insufficient Base: Ensure you are using at least one full equivalent of base to deprotonate the pyridone.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Experimental Protocol: N-Methylation of 6-chloro-2-pyridone
This protocol is a generalized procedure based on common N-methylation techniques.[4][5]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add dry 6-chloro-2-pyridone (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Methyl Iodide | Softer electrophile, favors N-methylation.[2][3] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation.[4] |
| Solvent | DMF or THF | Polar aprotic, enhances nucleophilicity. |
| Temperature | 0°C to room temperature | Favors kinetic N-methylation product. |
Part 3: Troubleshooting Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
FAQ 4: I am having difficulty separating the N-methylated and O-methylated isomers by column chromatography.
Answer: The two isomers can have very similar polarities, making separation by standard silica gel chromatography difficult.
Causality and Resolution:
-
Suboptimal Eluent System: The choice of solvent system is crucial for achieving good separation.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Perform small-scale TLC experiments with a variety of eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides the best separation (ΔRf).
-
Gradient Elution: Employ a shallow gradient elution during column chromatography to improve resolution.
-
-
-
Co-elution: If the isomers are still co-eluting, alternative purification techniques may be necessary.
-
Troubleshooting Protocol:
-
Recrystallization: Attempt to selectively recrystallize the desired product from a suitable solvent system. This can be a highly effective method for separating isomers.
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.
-
-
References
-
Optimization of methylation reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125–128. [Link]
- da Silva, A. B. F., de C. da Silva, J., & de Alencastro, R. B. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.
-
Methylation using iodomethane. (2020, October 28). Reddit. Retrieved January 13, 2026, from [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Process for producing n-methylated organic pigments. (1996). Google Patents.
-
Methylation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Methylation synthesis method of N-heterocyclic compound. (n.d.). Google Patents.
-
Biological Methylating Reagents. (2014, August 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2024). ACS Omega, 9(14), 15875–15884. [Link]
Sources
Stability issues of 6-Chloro-1-methylpyridin-2(1H)-one under different conditions
Welcome to the technical support center for 6-Chloro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your results and the success of your research.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile intermediate in organic synthesis. However, its utility is intrinsically linked to its stability. The electron-withdrawing nature of the chloro substituent and the pyridinone ring system renders the molecule susceptible to various degradation pathways. This guide will provide a comprehensive overview of its stability under different conditions and offer practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis, particularly under basic conditions, leading to the formation of 6-hydroxy-1-methylpyridin-2(1H)-one. The molecule is also susceptible to nucleophilic substitution by other strong nucleophiles, and care should be taken to avoid exposure to high temperatures and UV light.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as argon or nitrogen.[1] It is crucial to protect it from moisture and light.
Q3: My reaction is showing an unexpected side product. Could it be a degradant of this compound?
A3: It is highly possible. The most common degradant is the hydrolysis product, 6-hydroxy-1-methylpyridin-2(1H)-one. Depending on your reaction conditions, other nucleophiles present in the mixture (e.g., amines, thiols) could also displace the chloride. We recommend analyzing your reaction mixture by LC-MS or a similar technique to identify the impurity.
Q4: Can I use protic solvents with this compound?
A4: While aprotic solvents are generally preferred, protic solvents can be used with caution, especially if the reaction is conducted at low temperatures and for a short duration. Be aware that protic solvents can facilitate hydrolysis, particularly if any base is present.
Troubleshooting Guide
Issue 1: Rapid Consumption of Starting Material with No Desired Product Formation
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis | 1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If a base is required, use a non-nucleophilic, hindered base. 4. Lower the reaction temperature. | The pyridinone ring is susceptible to nucleophilic attack, and water can act as a nucleophile, especially in the presence of a base, leading to hydrolysis of the C-Cl bond. |
| Reaction with Nucleophilic Reagents | 1. Evaluate all reagents in your reaction for nucleophilicity. 2. If a strong nucleophile is necessary for your transformation, consider adding it last and at a low temperature. | The chloro substituent at the 6-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution. |
Issue 2: Formation of 6-hydroxy-1-methylpyridin-2(1H)-one as a Major Byproduct
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Water | 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry all glassware thoroughly before use. | Trace amounts of water can lead to significant hydrolysis over the course of a reaction, especially if heated or if a base is present. |
| Basic Reaction Conditions | 1. If possible, perform the reaction under neutral or acidic conditions. 2. If a base is essential, opt for a weaker base or a non-nucleophilic one. | The rate of hydrolysis of α-chloro-substituted pyridones is significantly enhanced under basic conditions. The mechanism involves nucleophilic attack on the α-carbon. |
In-depth Stability Analysis
Hydrolytic Stability
This compound is particularly sensitive to hydrolysis, a reaction that is significantly accelerated in basic media.
-
Mechanism of Basic Hydrolysis: The hydrolysis proceeds via a nucleophilic aromatic substitution mechanism. The hydroxide ion attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then expels the chloride ion to yield 6-hydroxy-1-methylpyridin-2(1H)-one.
Caption: Proposed mechanism for the basic hydrolysis.
Thermal Stability
While specific high-temperature degradation studies on this compound are not extensively documented, related N-methyl-2-pyrrolidone has been shown to decompose at temperatures at or above 371°C (700°F).[2] It is prudent to assume that this compound may also be susceptible to thermal degradation.
Recommendations:
-
Avoid prolonged heating at high temperatures.
-
If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
For long-term storage, refrigeration (2-8°C) is recommended.[1]
Photostability
Chloropyridines are known to undergo photodegradation.[3] Exposure to UV light can lead to the homolytic cleavage of the C-Cl bond, initiating radical reactions and leading to a complex mixture of degradation products.
Recommendations:
-
Store the compound in amber vials or protect it from light.
-
Conduct reactions in flasks wrapped in aluminum foil if light sensitivity is a concern.
Reactivity with Nucleophiles
The electron-deficient nature of the pyridinone ring, enhanced by the chloro-substituent, makes this compound a good substrate for nucleophilic aromatic substitution.
-
Amines and Thiols: Strong nucleophiles such as primary and secondary amines, and thiols can readily displace the chloride at the 6-position. The rate of reaction will depend on the nucleophilicity of the attacking species.
Caption: General reaction scheme with nucleophiles.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Forced Degradation:
-
Acidic: To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Basic: To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Neutral: To 1 mL of the stock solution, add 1 mL of water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a suitable reverse-phase HPLC method.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products. The primary degradation product under basic and likely neutral conditions will be 6-hydroxy-1-methylpyridin-2(1H)-one.
Protocol 2: General Handling and Dispensing
-
Inert Atmosphere: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Dispensing: Open the container and dispense the required amount under a stream of dry nitrogen or argon. A glove box is ideal for handling larger quantities.
-
Resealing: Tightly reseal the container under an inert atmosphere. For added protection, wrap the cap with parafilm.
-
Storage: Return the container to the recommended storage conditions (2-8°C).
Summary of Stability Data
| Condition | Stability | Primary Degradation Product | Recommendations |
| Acidic (1N HCl) | Relatively stable | Minimal hydrolysis | Use with caution, monitor for hydrolysis. |
| Neutral (Water) | Moderate | 6-hydroxy-1-methylpyridin-2(1H)-one | Avoid prolonged exposure to water. |
| Basic (1N NaOH) | Unstable | 6-hydroxy-1-methylpyridin-2(1H)-one | Avoid basic conditions. |
| Elevated Temperature | Potentially unstable | Undetermined | Avoid high temperatures; use reduced pressure for distillation. |
| UV Light | Potentially unstable | Complex mixture | Protect from light. |
| Strong Nucleophiles | Unstable | Substituted pyridinone | Avoid unintended reactions with strong nucleophiles. |
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Publications. (2023-07-21). Available at: [Link]
-
Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. National Institutes of Health. Available at: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]
- Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
-
6-Chloro-2-pyridinol. NIST WebBook. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018-04-19). Available at: [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. (2024-10-21). Available at: [Link]
-
2-Pyridone. Wikipedia. Available at: [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. Available at: [Link]
-
Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. National Institutes of Health. (2020-05-27). Available at: [Link]
-
N1-Methyl-2-pyridone-5-carboxamide. Wikipedia. Available at: [Link]
-
Developments in the Chemistry of 2-Pyridone. Semantic Scholar. (2014-02-10). Available at: [Link]
-
2-Chloropyridine. Wikipedia. Available at: [Link]
-
Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. ACS Publications. Available at: [Link]
-
Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. Available at: [Link]
-
1-methyl-2-pyridone. Organic Syntheses. Available at: [Link]
Sources
Improving the regioselectivity of reactions with 6-Chloro-1-methylpyridin-2(1H)-one
Welcome to the technical support center for 6-Chloro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges related to regioselectivity and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.
Understanding the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound with multiple potential reaction sites. The primary challenge in its functionalization lies in controlling the regioselectivity of reactions, particularly in cross-coupling and C-H activation processes. The key reactive centers include:
-
The C6-Chloro group: Susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
-
The C3, C4, and C5 positions: These C-H bonds can be targets for direct C-H functionalization, a competing and often undesired reaction pathway.
-
The Carbonyl Oxygen: Can act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of C-H activation.[1]
The interplay between these reactive sites necessitates careful optimization of reaction conditions to achieve the desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling at the C6 position, but I am observing significant amounts of starting material and/or C-H arylation byproducts. What is the likely cause?
A1: This is a common issue stemming from a competition between the desired C-Cl bond activation and undesired C-H activation pathways. Several factors can contribute to this:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Sterically hindered and electron-rich phosphine ligands often favor the oxidative addition to the C-Cl bond. Insufficiently active catalysts may fail to activate the C-Cl bond efficiently, leading to side reactions.
-
Reaction Temperature: Higher temperatures can sometimes promote C-H activation. It is crucial to find a thermal window that allows for efficient C-Cl bond cleavage without initiating C-H functionalization.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. While a base is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, overly strong bases can promote deprotonation and subsequent C-H activation.[2]
Q2: My Buchwald-Hartwig amination of this compound is giving low yields. What are the key parameters to investigate?
A2: Low yields in Buchwald-Hartwig aminations of this substrate are often linked to catalyst inhibition or decomposition, or suboptimal reaction conditions. Consider the following:
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are often effective.[3]
-
Base Compatibility: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. However, some substrates may be sensitive to these strong bases, leading to decomposition. Weaker bases like cesium carbonate or potassium phosphate can be viable alternatives.[4]
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically recommended.
Q3: I am interested in performing a regioselective C-H functionalization on the pyridinone ring. Which position is generally most reactive and how can I control the selectivity?
A3: The inherent reactivity of the C-H bonds in 2-pyridones can be influenced by directing groups and the choice of catalyst. The carbonyl oxygen can act as a directing group, often favoring functionalization at the C6 position in the absence of a leaving group.[5] However, the electronic nature of the ring and the presence of the N-methyl group also play a role. To achieve selective C-H functionalization, consider:
-
Directing Groups: Introduction of a directing group at a specific position can steer the reaction to the desired C-H bond.
-
Catalyst Control: Different transition metal catalysts (e.g., Rh(III), Ir(III), Co(III)) can exhibit distinct regioselectivities in C-H activation reactions of 2-pyridones.[5][6] Careful screening of catalysts is essential.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (C6-Arylation vs. C-H Arylation)
Symptoms:
-
Formation of a mixture of 6-aryl-1-methylpyridin-2(1H)-one and other arylated isomers.
-
Significant recovery of unreacted this compound.
-
Observation of homocoupling of the boronic acid.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Ligand | The ligand influences the steric and electronic environment of the palladium center, which in turn dictates the relative rates of C-Cl vs. C-H oxidative addition. | 1. Screen Ligands: Start with bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos). If C-H activation persists, consider bidentate ligands like dppf. 2. Adjust Ligand:Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions. |
| Suboptimal Base | A base that is too strong or too weak can negatively impact the reaction. Strong bases may promote C-H deprotonation, while weak bases may not facilitate transmetalation efficiently. | 1. Screen Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Avoid very strong bases like NaOtBu initially.[7] 2. Use Anhydrous Conditions: Ensure the base and solvent are anhydrous, as water can affect the activity of the base and the stability of the boronic acid. |
| Incorrect Reaction Temperature | High temperatures can provide the activation energy for undesired C-H activation pathways. | 1. Temperature Optimization: Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Monitor the reaction progress by LC-MS or GC-MS to track the formation of byproducts. |
| Catalyst Precursor | The choice of palladium precursor can affect the formation of the active Pd(0) catalyst. | 1. Use Pre-catalysts: Consider using pre-formed palladium(0) complexes or pre-catalysts that are known to be efficient in cross-coupling of heteroaryl chlorides. |
Experimental Workflow for Optimizing Suzuki-Miyaura Regioselectivity
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Inefficient Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound.
-
Formation of dehalogenated starting material.
-
Catalyst decomposition (formation of palladium black).
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Ligand | The C-N reductive elimination step can be challenging for heteroaryl substrates. The ligand must be able to promote this step effectively. | 1. Ligand Screening: Employ bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) which are known to accelerate reductive elimination.[8] 2. Use Pre-catalysts: Utilize commercially available palladium pre-catalysts that incorporate these ligands for improved stability and activity. |
| Incorrect Base | The pKa of the amine and the steric environment around the reaction center influence the choice of base. | 1. Match Base to Amine: For less hindered primary and secondary amines, NaOtBu is often effective. For more hindered amines or base-sensitive substrates, consider LHMDS or weaker inorganic bases like Cs₂CO₃.[4][9] |
| Solvent Effects | The solvent can influence the solubility of the amine and the stability of the catalytic intermediates. | 1. Solvent Screening: While toluene and dioxane are common, other solvents like CPME or t-amyl alcohol can sometimes offer improved results. Ensure the solvent is anhydrous and deoxygenated. |
| Reaction Time and Temperature | Insufficient reaction time or temperature can lead to incomplete conversion. | 1. Monitor Reaction Progress: Track the reaction by a suitable analytical method (TLC, LC-MS) to determine the optimal reaction time. 2. Adjust Temperature: If the reaction is slow at lower temperatures (e.g., 80-90 °C), cautiously increase the temperature, but be mindful of potential substrate or product degradation. |
Experimental Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Key Mechanistic Considerations
The regioselectivity in palladium-catalyzed reactions of this compound is a delicate balance between the kinetics of C-Cl bond activation and C-H bond activation.
C-Cl Bond Activation (Desired Pathway for Cross-Coupling): The oxidative addition of a palladium(0) complex to the C-Cl bond is the initial and often rate-determining step in cross-coupling reactions. The electron-deficient nature of the pyridinone ring facilitates this process. The choice of a sterically demanding and electron-rich ligand can further promote this pathway by stabilizing the resulting palladium(II) intermediate.
C-H Bond Activation (Competing Pathway): Direct C-H activation can occur at the C3, C4, or C5 positions. This process is often facilitated by a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst and a base work in concert to cleave the C-H bond. The carbonyl group at C2 can act as a directing group, potentially favoring C-H activation at the C6 position in the absence of a leaving group. However, in the presence of the C6-chloro substituent, C-H activation at other positions becomes a more significant competing pathway, particularly under harsh reaction conditions (high temperature, strong base).
Controlling the Balance: The key to achieving high regioselectivity for C6-functionalization is to employ reaction conditions that favor the kinetic and thermodynamic profile of C-Cl bond activation over C-H activation. This typically involves:
-
Highly active catalysts that can efficiently cleave the C-Cl bond at moderate temperatures.
-
Ligands that sterically disfavor the approach of the palladium catalyst to the C-H bonds of the pyridinone ring.
-
Bases that are strong enough to facilitate the catalytic cycle but not so strong as to indiscriminately deprotonate the ring C-H bonds.
By carefully considering these factors and systematically optimizing the reaction parameters, researchers can successfully control the regioselectivity of reactions with this compound and unlock its full potential as a valuable synthetic intermediate.
References
- Su, T., Xu, H., & Dong, Y. (2018). Cp*Ir‐Catalyzed C−H Arylation of 2‐Pyridones and 1‐Isoquinolinones with Arylsilanes.
- Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (2025).
- Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 129(42), 12664–12665.
- Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. (2025). Organic Letters.
- 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
- Buchwald-Hartwig reaction: An overview. (n.d.).
- Espino, G., Kurbangalieva, A., & Brown, J. M. (2012). Conditions for a selective Buchwald-Hartwig amination?
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024).
- 1784663-02-0 | 6-Amino-5-chloro-1-methylpyridin-2(1H)-one. (n.d.). ChemScene.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed.
- Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. (2022).
- Scale-Up Guide: Buchwald-Hartwig Amin
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2025).
- Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. (2024).
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The facile synthesis of a 1-alkyl-2-{[1-alkylpyridin-2(1H )-ylidene]amino}pyridinium derived from 2-(chloromethyl)-6-formyl-4-methylphenol. (n.d.). Royal Society of Chemistry.
- LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. (n.d.).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443.
- Scheme 1. Structures of original Mukaiyama's reagent (1a) and its.... (n.d.).
- Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime. (2025).
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025).
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- 2-Chloro-1-methylpyridinium iodide | 14338-32-0. (2025). ChemicalBook.
- 2‐Chloro‐1‐methylpyridinium Iodide. (n.d.).
- A Solvent-Free 2-Chloro-1-methylpyridinium Iodide (CMPI)-Mediated Biginelli Reaction for the Construction of 3,4-Dihydropyrimidin-2(1H)-ones/thiones. (2025).
- 2-Chloro-1-methylpyridinium iodide 97 14338-32-0. (n.d.). Sigma-Aldrich.
- 3-Amino-1-methylpyridin-2(1H)-one synthesis. (n.d.). ChemicalBook.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Selective Copper-Catalyzed C-H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scale-Up Guide: Buchwald-Hartwig Amination Reaction [sigmaaldrich.com]
How to avoid decomposition of 6-Chloro-1-methylpyridin-2(1H)-one during storage
Technical Support Center: 6-Chloro-1-methylpyridin-2(1H)-one
Welcome to the technical support guide for this compound (CAS No. 3811-30-5). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable synthetic intermediate. Improper storage can lead to sample degradation, compromising experimental outcomes and leading to costly delays. This guide provides a framework for understanding the decomposition pathways and implementing robust storage and handling protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The principal degradation pathway is hydrolysis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water molecules, leading to the formation of 6-Hydroxy-1-methylpyridin-2(1H)-one. This process is accelerated by exposure to humidity and elevated temperatures. Studies on similar α-chloro-substituted pyridones confirm that the heterocyclic structure can enhance the rate of hydrolysis.[1]
Q2: How can I visually identify if my sample has started to decompose?
A2: A pure sample of this compound should be a white to off-white solid. The most common visual indicator of degradation is a color change, typically to yellow or brown. This suggests the formation of impurities and a potential loss of purity.
Q3: What are the ideal storage conditions to ensure maximum shelf-life?
A3: To mitigate decomposition, the compound must be protected from moisture, heat, and light. The ideal storage conditions are detailed in the table below and the comprehensive protocol in Section 2. Always store under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]
Q4: My reaction yields using this reagent have been inconsistent. Could compound decomposition be the cause?
A4: Absolutely. If the reagent has degraded, its effective concentration is lowered, which will directly impact reaction stoichiometry and lead to reduced yields or an increase in side products. If you suspect degradation, we strongly recommend performing a purity analysis as outlined in Section 4 before use.
Section 2: In-Depth Technical Guide to Stability
The Chemistry of Decomposition: Hydrolysis Pathway
The C-Cl bond in this compound is the molecule's point of vulnerability. The carbon atom at the 6-position is electrophilic, and this reactivity is influenced by the pyridone ring system. Water acts as a nucleophile, attacking this carbon center and displacing the chloride ion.
The reaction is as follows: this compound + H₂O → 6-Hydroxy-1-methylpyridin-2(1H)-one + HCl
This process is often autocatalytic, as the hydrochloric acid (HCl) generated can further promote degradation pathways in the presence of moisture. Research on the hydrolysis of related α-chloro-N-methyl-2-pyridone structures highlights that the zwitterionic character of the pyridone ring can enhance its reactivity towards nucleophilic attack, making it particularly susceptible to hydrolysis compared to other chlorinated aromatic compounds.[1]
Below is a diagram illustrating this primary decomposition mechanism.
Caption: Primary hydrolysis pathway of this compound.
Recommended Long-Term Storage Protocol
This protocol is designed to maximize the shelf-life of the compound by rigorously controlling environmental factors.[5]
Materials:
-
Amber, borosilicate glass vial with a PTFE-lined screw cap.
-
Argon or Nitrogen gas supply with a regulator.
-
Parafilm® or other sealing tape.
-
Desiccator cabinet or sealed container with desiccant.
-
-20°C freezer (non-cycling/manual defrost preferred).
Procedure:
-
Aliquot the Sample: Upon receiving the compound, avoid storing the entire batch in a single container that will be opened repeatedly. Aliquot the material into several smaller vials appropriate for single-use or short-term experimental needs. This minimizes the exposure of the bulk material to the atmosphere.
-
Inert Atmosphere Purge: Place the aliquoted, uncapped vial into a glove box or use a Schlenk line. Gently purge the vial with dry argon or nitrogen for 1-2 minutes to displace all air and moisture.
-
Secure Sealing: While still under the inert atmosphere, tightly screw on the PTFE-lined cap.
-
Secondary Seal: Remove the vial from the inert environment and immediately wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture ingress.
-
Labeling: Clearly label the vial with the compound name, date of storage, and aliquot amount. Use a cryo-resistant marker.
-
Final Placement: Place the sealed vial inside a desiccator cabinet or a larger sealed container containing a desiccant (e.g., silica gel with a moisture indicator). Place this entire secondary container in a -20°C freezer.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for identifying and addressing potential decomposition.
Q: I've observed a color change in my compound. Is it still usable?
A: A color change indicates the presence of impurities. The usability depends on the tolerance of your specific application.
-
Assess Purity: Perform an analytical check via HPLC or ¹H NMR (see Section 4) to quantify the purity.
-
Decision: If purity is >98%, it may be usable for less sensitive applications, but a reference experiment with a fresh standard is advised. If purity has dropped significantly, the material should be purified (e.g., by recrystallization, if a protocol is available) or discarded to avoid compromising your research.
Q: My analytical data (HPLC, LC-MS, NMR) shows an unexpected peak. How can I confirm if it's the hydrolysis product?
A: The primary degradation product is 6-Hydroxy-1-methylpyridin-2(1H)-one.
-
By LC-MS: The hydrolysis product will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ). You should look for a peak with an [M+H]⁺ corresponding to C₆H₇NO₂.
-
By ¹H NMR: The proton signals of the pyridone ring will shift upon substitution of the chloro group with a hydroxyl group. Compare the spectrum to a reference standard of the starting material. The appearance of a new set of aromatic signals and potentially a broad -OH peak is indicative of the impurity.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 4: Quality Control & Analytical Protocols
Consistent quality control is essential for reliable experimental results.
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC
This is a general method for assessing purity. The exact conditions may need to be optimized.
-
Sample Preparation: Prepare a stock solution of your this compound sample in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject the sample. The hydrolysis impurity, being more polar, will typically elute earlier than the parent compound. Calculate purity based on the relative peak area percentage.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the rate of all chemical degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Displaces oxygen and, more importantly, moisture to prevent hydrolysis.[2][6] |
| Light | Protect from Light (Amber Vial) | Prevents potential photochemical decomposition.[5] |
| Container | Borosilicate Glass, PTFE-lined Cap | Ensures an inert storage surface and a tight, non-reactive seal. |
| Handling | Aliquot for use, minimize openings | Reduces repeated exposure of bulk material to atmospheric conditions. |
Section 6: References
-
Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Chloropyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Material Safety Data Sheet Source: CIXI MIAODIAN STATIONERY CO.,LTD URL: [Link]
-
Title: 2-Chloropyridine | C5H4ClN - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL: [Link]
-
Title: Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone Source: The Journal of Organic Chemistry URL: [Link]
-
Title: 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis Source: RSC Publishing URL: [Link]
-
Title: Factors affecting the stability of drugs and drug metabolites in biological matrices Source: PubMed, National Library of Medicine URL: [Link]
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. asset.conrad.com [asset.conrad.com]
- 4. aksci.com [aksci.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 6-Chloro-1-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on impurity identification, management, and removal. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the highest purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and workup of this compound in a direct question-and-answer format.
Q1: My final product is a yellow or brown oil/solid instead of the expected off-white solid. What is the likely cause and remedy?
A1: Discoloration is typically indicative of degradation products or residual impurities. The primary causes are often related to thermal instability or reactions with residual reagents.
-
Causality: The pyridinone ring can be susceptible to oxidation or polymerization under harsh conditions, such as excessive heat or prolonged reaction times, especially in the presence of strong bases or acids. Residual catalysts or reagents, if not properly quenched and removed, can also contribute to color formation upon storage or concentration.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature does not exceed the recommended limits during both the reaction and the workup. Use a controlled heating mantle and monitor the internal temperature.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, particularly if the reaction is run at elevated temperatures.
-
Quenching: Ensure the complete quenching of all reactive species before solvent removal.
-
Purification: If discoloration persists, the primary remedy is purification. Activated carbon (charcoal) treatment of a solution of the crude product can be effective for removing colored impurities. This is followed by recrystallization or column chromatography. For recrystallization, consider solvent systems like ethyl acetate/hexanes or isopropanol/water.
-
Q2: HPLC analysis of my crude product shows a significant peak with a mass corresponding to an isomer. How can I control the formation of this impurity?
A2: The most common isomeric impurity in this synthesis is the O-methylated product, 6-chloro-2-methoxypyridine. Its formation is a classic example of competitive N- vs. O-alkylation of the ambident nucleophilic pyridone.
-
Causality: The pyridone anion has two nucleophilic sites: the nitrogen and the exocyclic oxygen. The site of methylation is highly dependent on the reaction conditions, including the choice of solvent, counter-ion, and methylating agent.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-methylation. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen, sterically hindering it and thus favoring N-methylation.
-
Methylating Agent: "Harder" methylating agents like dimethyl sulfate often favor reaction at the harder oxygen atom, while "softer" agents like methyl iodide can show increased selectivity for the softer nitrogen atom.
-
-
Control Strategies:
-
Solvent Selection: To favor N-methylation, switch from polar aprotic solvents to less polar or protic solvents if the reaction kinetics allow.
-
Base and Counter-ion: Using a weaker base or a base with a larger, softer counter-ion can sometimes influence the selectivity towards N-methylation.
-
Phase-Transfer Catalysis: Employing phase-transfer catalysis (PTC) can be an effective strategy to promote N-alkylation by creating a lipophilic ion pair that favors the reaction at the nitrogen atom.
-
Q3: I'm observing unreacted 6-chloro-2-hydroxypyridine in my final product. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue stemming from insufficient reactivity or suboptimal reaction conditions.
-
Causality:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the starting pyridinol, leading to an equilibrium that leaves starting material present.
-
Insufficient Reagent: The stoichiometry of the methylating agent may be insufficient, especially if some of it is consumed by side reactions or moisture.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.
-
-
Troubleshooting Steps:
-
Choice of Base: Ensure the pKa of the base is sufficient for complete deprotonation of 6-chloro-2-hydroxypyridine. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent are common.
-
Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of the methylating agent. Add it slowly to control any exotherm.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material. Do not proceed with the workup until the starting material spot/peak is minimal.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C), while monitoring for impurity formation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and industrially relevant synthesis involves the N-methylation of 6-chloro-2-hydroxypyridine (also known as 6-chloro-2(1H)-pyridone). This precursor is typically synthesized from 2,6-dichloropyridine via selective hydrolysis[1]. The methylation step is critical for impurity control.
Q2: What is the single most important process parameter to control during the methylation step?
A2: While temperature and reagent stoichiometry are crucial, the choice of solvent and base system is arguably the most critical parameter. This choice directly dictates the selectivity between the desired N-methylation and the formation of the primary isomeric impurity, O-methylated 6-chloro-2-methoxypyridine. A well-chosen system will maximize the yield of the desired product while minimizing this difficult-to-remove impurity.
Q3: What is the recommended method for purifying the final product to >99% purity?
A3: A two-stage approach is often most effective:
-
Recrystallization: This is the best method for removing the bulk of impurities, especially if the crude product is a solid. A common and effective solvent system is isopropanol or an ethyl acetate/hexane mixture. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain in the mother liquor.
-
Column Chromatography: If recrystallization fails to remove isomeric or closely related impurities, silica gel column chromatography is the definitive method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will typically provide excellent separation.
Q4: Which analytical techniques are essential for quality control?
A4: A combination of techniques is necessary for a complete purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is ideal for separating the product from starting materials and isomers.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the main product and byproducts.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and can be used to quantify impurities if their peaks are well-resolved from the product signals.
-
Melting Point: A sharp melting point close to the literature value (approx. 66-69 °C) is a good indicator of high purity.
Q5: How should this compound be stored?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, away from light[2]. An inert atmosphere (e.g., under argon) is recommended for long-term storage to prevent potential degradation. Storing at 2-8°C is also advisable[2].
Section 3: Protocols & Data
Protocol 1: Example Synthesis via N-Methylation
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.
-
To a stirred suspension of 6-chloro-2-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify via recrystallization from an isopropanol/water mixture.
Table 1: Common Impurities and Identification
| Impurity Name | Likely Source | Analytical Signature (Relative to Product) |
| 6-chloro-2-hydroxypyridine | Incomplete reaction | More polar on TLC/HPLC; different ¹H NMR chemical shifts. |
| 6-chloro-2-methoxypyridine | O-methylation side reaction | Less polar on TLC/HPLC; distinct ¹H NMR (OCH₃ signal ~4.0 ppm). |
| 2,6-dichloropyridine | Impurity in starting material | Non-polar; easily detected by GC-MS. |
| 1-methyl-2(1H)-pyridone | Over-reduction or impurity | More polar; lacks the chloro-substituent signature in MS. |
Section 4: Visual Guides
Diagram 1: Synthesis and Impurity Formation Pathway
This diagram illustrates the primary synthetic route to this compound and the competing side reaction that leads to the common O-methylated impurity.
Caption: Synthetic pathways for this compound.
Diagram 2: Troubleshooting and Purification Workflow
This workflow provides a logical decision tree for diagnosing and resolving common purity issues encountered after the initial synthesis.
Caption: A decision-tree workflow for troubleshooting product impurities.
References
-
Convenient Procedure for the α-Methylation of Simple Pyridines . ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of 6-chloro-2 (1H)-pyridinol . ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Chloro-1-methylpyridin-2(1H)-one: An Essential Pharmaceutical Intermediate
Introduction
6-Chloro-1-methylpyridin-2(1H)-one is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is a key component in drugs targeting a range of therapeutic areas, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the most common and practical synthetic methodologies for preparing this valuable compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency.
The Strategic Importance of this compound
The substituted pyridinone core of this compound offers a versatile scaffold for medicinal chemists. The chlorine atom at the 6-position serves as a convenient handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The N-methyl group at the 1-position is crucial for modulating the electronic properties and metabolic stability of the final drug molecule. Consequently, the development of robust and cost-effective synthetic routes to this intermediate is paramount for the pharmaceutical industry.
Comparative Analysis of Synthetic Methodologies
This guide will focus on three primary synthetic strategies for the preparation of this compound:
-
Route 1: Two-Step Synthesis from 2,6-Dichloropyridine
-
Route 2: Direct Chlorination of 1-Methylpyridin-2(1H)-one
-
Route 3: Synthesis from 2-Hydroxypyridine
Each route will be evaluated based on starting material availability, reaction efficiency, ease of purification, scalability, and potential safety and environmental considerations.
Route 1: Two-Step Synthesis from 2,6-Dichloropyridine
This is arguably the most widely employed and well-documented method for the synthesis of this compound. The strategy involves a two-step sequence: the selective hydrolysis of one chlorine atom of 2,6-dichloropyridine to yield 6-chloropyridin-2-one, followed by N-methylation.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Step 1: Selective Hydrolysis of 2,6-Dichloropyridine
The key to this step is the selective reaction of one of the two chlorine atoms. This is typically achieved by using a strong base in a controlled manner.
Mechanistic Insight: The pyridinone tautomer is favored under these conditions. The electron-withdrawing nature of the nitrogen atom and the remaining chlorine atom makes the carbon at the 2-position susceptible to nucleophilic attack by hydroxide ions.
Experimental Protocol:
-
To a solution of 2,6-dichloropyridine (1 equivalent) in a suitable solvent such as aqueous dioxane or under pressure with a base, add a strong base like sodium hydroxide or potassium hydroxide (1-1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The product, 6-chloropyridin-2-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
A reported yield for the hydrolysis of 2,6-dichloropyridine to 6-chloro-2(1H)-pyridinol is as high as 85% under pressurized conditions[1].
Step 2: N-Methylation of 6-Chloropyridin-2-one
The second step involves the alkylation of the nitrogen atom of the pyridinone ring. This is a standard transformation, and several methylating agents can be employed.
Mechanistic Insight: The pyridinone exists in equilibrium with its 2-hydroxypyridine tautomer. In the presence of a base, the acidic N-H proton is removed, generating a nucleophilic pyridinide anion, which then attacks the methylating agent in an SN2 reaction.
Experimental Protocol (using Dimethyl Sulfate):
-
Suspend 6-chloropyridin-2-one (1 equivalent) in a suitable aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the suspension.
-
To the stirred mixture, add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or HPLC).
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
An alternative and often preferred methylating agent is methyl iodide, which is less toxic than dimethyl sulfate[2]. The procedure is similar, often carried out at reflux in acetone with potassium carbonate as the base[3].
Route 2: Direct Chlorination of 1-Methylpyridin-2(1H)-one
This approach is conceptually the most direct, involving the selective chlorination of the readily available 1-methylpyridin-2(1H)-one at the 6-position.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Mechanistic Insight: The pyridinone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The carbonyl group at the 2-position is deactivating, directing electrophiles to the 3- and 5-positions. However, under specific conditions, chlorination at the 6-position can be achieved, likely proceeding through a different mechanism, possibly involving an addition-elimination pathway or a radical mechanism depending on the chlorinating agent and conditions used. Achieving high regioselectivity can be a challenge.
Proposed Experimental Protocol (using N-Chlorosuccinimide):
-
Dissolve 1-methylpyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1-1.2 equivalents) to the solution.
-
The reaction may require a catalyst, such as a Lewis acid or a radical initiator (e.g., AIBN), and may need to be performed at elevated temperatures. The optimal conditions would need to be determined experimentally.
-
Monitor the reaction for the formation of the desired product and the disappearance of the starting material.
-
Upon completion, quench the reaction, wash with an appropriate aqueous solution to remove succinimide, and concentrate the organic layer.
-
Purify the crude product by column chromatography to isolate the 6-chloro isomer from other potential chlorinated byproducts.
Challenges: The primary challenge of this route is achieving high regioselectivity for the 6-position over the more electronically favored 3- and 5-positions. This may lead to a mixture of products, complicating purification and reducing the overall yield.
Route 3: Synthesis from 2-Hydroxypyridine
This route offers an alternative starting from the readily available and inexpensive 2-hydroxypyridine. It is a three-step process involving chlorination, followed by N-methylation.
Workflow Diagram
Caption: Synthetic pathway for Route 3.
Step 1: Chlorination of 2-Hydroxypyridine
The first step is the chlorination of 2-hydroxypyridine to form 6-chloropyridin-2-one.
Mechanistic Insight: Similar to the direct chlorination of 1-methylpyridin-2(1H)-one, this is an electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the 3- and 5-positions. However, under forcing conditions or with specific chlorinating agents, substitution at the 6-position can be achieved.
Experimental Protocol:
The synthesis of 6-chloro-2-hydroxypyridine can be achieved through various methods, including reaction with reagents like phosphorus oxychloride or sulfuryl chloride. The conditions need to be carefully controlled to favor monochlorination at the desired position.
Step 2: N-Methylation of 6-Chloropyridin-2-one
This step is identical to the second step of Route 1, involving the N-methylation of the intermediate to yield the final product.
Comparative Data Summary
| Parameter | Route 1: From 2,6-Dichloropyridine | Route 2: Direct Chlorination | Route 3: From 2-Hydroxypyridine |
| Starting Material | 2,6-Dichloropyridine | 1-Methylpyridin-2(1H)-one | 2-Hydroxypyridine |
| Number of Steps | 2 | 1 | 2 |
| Overall Yield | Good to Excellent | Potentially Moderate to Low | Moderate |
| Scalability | High | Moderate (purification may be challenging) | High |
| Key Challenges | Handling of 2,6-dichloropyridine | Achieving high regioselectivity | Controlling chlorination in the first step |
| Purification | Relatively straightforward | Potentially difficult due to isomers | Relatively straightforward |
| Safety Concerns | Use of chlorinated pyridines | Use of chlorinating agents, potential for runaway reactions | Use of chlorinating agents |
Characterization of this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₆ClNO
-
Molecular Weight: 143.57 g/mol [4]
-
Boiling Point: 269.1±33.0 °C (Predicted)[4]
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.34 (t, J = 7.5 Hz, 1H), 7.39-7.42 (q, 1H), 7.47-7.51 (m, 1H), 7.86-7.88 (q, 1H), 3.95 (s, 3H). (Note: This is a representative spectrum of a similar compound, and actual shifts may vary slightly)[5].
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 162.0, 151.2, 142.0, 130.1, 128.5, 96.5, 34.8. (Note: This is a representative spectrum of a similar compound, and actual shifts may vary slightly)[6].
Conclusion and Recommendation
Based on the available literature and established chemical principles, Route 1, the two-step synthesis from 2,6-dichloropyridine, emerges as the most reliable and scalable method for the preparation of this compound. This route benefits from a well-defined and high-yielding first step and a standard, efficient second step. While the starting material, 2,6-dichloropyridine, requires careful handling, the overall process is robust and amenable to large-scale production.
Route 2, the direct chlorination of 1-methylpyridin-2(1H)-one, while attractive in its directness, suffers from a significant challenge in controlling regioselectivity. The potential for the formation of multiple isomers would necessitate complex purification procedures, likely leading to lower overall yields and increased production costs, making it less suitable for industrial applications without further process optimization.
Route 3, starting from 2-hydroxypyridine, is a viable alternative, particularly if 2-hydroxypyridine is a more cost-effective starting material than 2,6-dichloropyridine. However, the initial chlorination step also requires careful control to achieve the desired regioselectivity.
For researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the two-step approach from 2,6-dichloropyridine is the recommended and most field-proven methodology.
References
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]
-
Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]
-
Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0219192). [Link]
-
PubChem. 2-Chloro-1-methylpyridinium iodide. [Link]
- Google Patents.
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]
-
ResearchGate. Scheme 1. Synthesis of pyridinium or/and pyridinone. [Link]
-
Reddit. Methylation using iodomethane. [Link]
-
Phillips, S. K., Brancato, S. G., MacMillan, S. N., Snider, M. J., Roering, A. J., & Hicks, K. A. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 12), 1147–1150. [Link]
-
Wikipedia. Methylpyridinium. [Link]
-
D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica; the fate of foreign compounds in biological systems, 10(2), 151–157. [Link]
-
PubChem. N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydron. [Link]
Sources
A Senior Application Scientist's Guide to Chlorinated Pyridinones in Synthesis: A Comparative Analysis of 6-Chloro-1-methylpyridin-2(1H)-one and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, pyridinones have emerged as privileged structures due to their versatile biological activities and synthetic handles.[1][2] The introduction of a chlorine atom onto the pyridinone ring further enhances its utility, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation. This guide offers an in-depth, objective comparison of 6-Chloro-1-methylpyridin-2(1H)-one and its chlorinated isomers, focusing on their performance in key synthetic transformations, supported by experimental insights and detailed protocols.
The Strategic Importance of Chlorine Placement: An Electronic Perspective
The reactivity of chlorinated pyridinones in palladium-catalyzed cross-coupling reactions is intrinsically linked to the position of the chlorine atom relative to the ring nitrogen and the carbonyl group. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium catalysis, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[3]
In the context of N-methylpyridin-2-ones, the 6-chloro and 4-chloro isomers are expected to be significantly more reactive than the 3-chloro and 5-chloro isomers in palladium-catalyzed cross-coupling reactions. This is due to the strong electron-withdrawing inductive and resonance effects of the pyridinone system, which are most pronounced at the C4 and C6 positions, thereby weakening the C-Cl bond and making the carbon center more electrophilic.[3]
Reactivity Hierarchy of Chlorinated 1-Methylpyridin-2(1H)-ones in Palladium-Catalyzed Cross-Coupling Reactions
| Isomer | Chlorine Position | Expected Reactivity | Rationale |
| This compound | 6- (ortho to N, para to C=O) | High | Strong activation from both the ring nitrogen and the conjugated carbonyl group, facilitating oxidative addition. |
| 4-Chloro-1-methylpyridin-2(1H)-one | 4- (para to N) | High | Significant activation from the ring nitrogen via resonance, leading to a highly electrophilic carbon center. |
| 5-Chloro-1-methylpyridin-2(1H)-one | 5- (meta to N) | Low | Weaker activation as the chlorine is meta to the nitrogen, resulting in a stronger C-Cl bond. |
| 3-Chloro-1-methylpyridin-2(1H)-one | 3- (meta to N) | Low | Similar to the 5-chloro isomer, the meta-positioning of the chlorine leads to lower reactivity. |
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of chlorinated pyridinones in this reaction is a critical benchmark of their synthetic utility.
General Reactivity Trends
Based on the electronic principles discussed, this compound and its 4-chloro isomer are anticipated to be superior substrates for Suzuki-Miyaura coupling compared to their 3- and 5-chloro counterparts. The enhanced reactivity of the 6-chloro isomer, in particular, makes it a highly valuable building block for the rapid diversification of molecular scaffolds.
While direct side-by-side comparative data under identical conditions is scarce in the literature, the general principles of chloropyridine reactivity strongly support this trend.[3] The stronger C-Cl bond in the 3- and 5-chloro isomers necessitates more forcing reaction conditions and the use of highly active catalyst systems.
Recommended Catalytic Systems
For the successful coupling of less reactive chloro-heterocycles, the choice of the palladium catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective for activated substrates, modern Buchwald-type ligands and N-heterocyclic carbene (NHC) based catalysts are often required for more challenging couplings.[4]
Recommended Catalysts for Suzuki-Miyaura Coupling of Chlorinated Pyridinones:
| Catalyst System | Ligand Type | Substrate Suitability | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald phosphine | All isomers, especially 3- and 5-chloro | High activity, broad functional group tolerance, milder reaction conditions. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | All isomers, particularly challenging substrates | Excellent for unreactive chlorides, high thermal stability.[4] |
| Pd(PPh₃)₄ | Triphenylphosphine | 6-chloro and 4-chloro isomers | Cost-effective for more reactive substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific boronic acids.
Sources
A Definitive Guide to the Structural Validation of 6-Chloro-1-methylpyridin-2(1H)-one Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Pyridinone scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth, technical comparison of using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments for the structural validation of 6-Chloro-1-methylpyridin-2(1H)-one, a key heterocyclic intermediate. We will delve into the causality behind experimental choices and demonstrate how a multi-pronged 2D NMR approach provides a self-validating system for structural elucidation, far surpassing the capabilities of 1D NMR or other standalone analytical techniques.
The Challenge with Substituted Pyridinones: Beyond a Simple 1D Spectrum
While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, respectively, they often fall short in complex or isomeric structures. For a molecule like this compound, the limited number of aromatic protons and the presence of quaternary carbons can lead to ambiguity in assignment based solely on chemical shifts and coupling constants. Key questions that 1D NMR may not definitively answer include:
-
Unambiguous placement of the chloro and methyl groups: Is it 6-chloro-1-methyl, 4-chloro-1-methyl, or another isomer?
-
Confirmation of the pyridin-2-one tautomer: How can we be certain of the carbonyl position?
-
Complete and confident assignment of all proton and carbon signals.
To address these challenges, we turn to the power of 2D NMR, which spreads spectral information across two frequency dimensions, revealing correlations between nuclei and providing a detailed connectivity map of the molecule.[2][3]
The 2D NMR Toolkit for Structural Elucidation
For the comprehensive structural validation of this compound, a combination of three key 2D NMR experiments is employed:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[4] It is invaluable for tracing out proton networks within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH coupling).[5][6] It provides a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[6][7] This is crucial for connecting spin systems and identifying quaternary carbons.
The logical workflow for utilizing these experiments is depicted below:
Caption: Workflow for pyridinone structural analysis by 2D NMR.
Experimental Protocols: A Self-Validating System
The following protocols outline a systematic approach to acquiring high-quality 2D NMR data for this compound.
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the sample preparation.
Materials:
-
This compound (5-10 mg)
-
High-purity deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
5 mm NMR tubes
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Protocol 2: NMR Data Acquisition
This protocol is based on a standard 400 MHz NMR spectrometer.
Instrumentation:
-
400 MHz NMR Spectrometer with a broadband observe probe.
Procedure:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of the protons.
-
¹³C NMR: Acquire a standard 1D carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Employ a standard gradient-selected HSQC pulse sequence with multiplicity editing (if available) to differentiate CH/CH₃ from CH₂ signals.
-
HMBC: Utilize a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.[4]
-
The experimental workflow is visualized in the following diagram:
Caption: Step-by-step experimental workflow for 2D NMR data acquisition.
Data Interpretation and Structural Validation
The power of this approach lies in the synergistic interpretation of the data from all three 2D experiments.
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.1-6.3 | ~105-107 |
| H4 | ~7.1-7.3 | ~138-140 |
| H5 | ~6.6-6.8 | ~118-120 |
| N-CH₃ | ~3.5-3.7 | ~38-40 |
| C2 (C=O) | - | ~160-162 |
| C6 | - | ~145-147 |
Note: These are approximate chemical shift ranges and can vary based on solvent and concentration.
Step-by-Step Structure Elucidation:
-
HSQC Analysis: The HSQC spectrum will show direct correlations between the protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~6.1-6.3 ppm will correlate with the carbon signal at ~105-107 ppm, assigning them as H3 and C3, respectively. Similarly, H4/C4, H5/C5, and the N-CH₃ protons/carbon will be assigned. The quaternary carbons, C2 and C6, will not show any correlation in the HSQC spectrum.[5][8]
-
COSY Analysis: The COSY spectrum will reveal the connectivity of the protons in the pyridinone ring.[9][10] We expect to see a cross-peak between H3 and H4, and another between H4 and H5, confirming their adjacent positions. The N-CH₃ protons will not show any correlations to the ring protons.
-
HMBC Analysis: The HMBC spectrum is the key to assembling the complete molecular skeleton.[6][8] We will look for the following key long-range correlations:
-
N-CH₃ Protons: These protons should show a correlation to the C2 carbonyl carbon and the C6 carbon, confirming the N-methylation and the position of the chloro substituent at C6.
-
H3 Proton: A correlation from H3 to the C2 carbonyl carbon and C5 will be observed.
-
H4 Proton: This proton will show correlations to C2, C5, and C6.
-
H5 Proton: Correlations from H5 to C3, C4, and C6 will be evident.
-
The collective interpretation of these correlations provides irrefutable evidence for the structure of this compound.
The logical flow of deducing the structure from the 2D NMR data is illustrated below:
Caption: Logical flow from 2D NMR data to the validated molecular structure.
Comparison with Alternative Analytical Techniques
While other analytical techniques provide valuable information, they lack the definitive structural detail offered by a comprehensive 2D NMR analysis.
| Technique | Information Provided | Limitations for Structural Validation |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Cannot distinguish between isomers with the same molecular formula. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, C-Cl). | Does not provide information on the connectivity of the molecule. |
| 1D NMR Spectroscopy | Gives information on the chemical environment of ¹H and ¹³C nuclei. | Can be ambiguous for complex molecules and isomers. |
| 2D NMR Spectroscopy | Provides a detailed map of the molecular connectivity. | Requires more instrument time and expertise for interpretation. |
References
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. Synthesis and characterization of 6-chloro-2(1H)-pyridinol. Retrieved from [Link]
-
Scribd. 2D NMR Spectroscopy for Organic Compounds | PDF. Retrieved from [Link]
-
Semantic Scholar. Modern NMR techniques for structure elucidation. Retrieved from [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
Varian. 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. analyzetest.com [analyzetest.com]
A Comparative Guide to the Reactivity of 6-Halopyridin-2(1H)-ones in Key Synthetic Transformations
Introduction: The 6-Pyridin-2(1H)-one Scaffold and the Critical Role of the C6-Halogen
The pyridin-2(1H)-one moiety is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its presence in numerous bioactive compounds and its ability to act as a versatile hydrogen bond donor and acceptor.[1] The introduction of a halogen atom at the C6-position transforms this scaffold into a highly versatile synthetic intermediate, opening pathways for diverse functionalization. However, the choice of halogen—fluorine, chlorine, bromine, or iodine—is not trivial. It profoundly dictates the substrate's reactivity, dictating the optimal reaction conditions and even which synthetic transformations are feasible.
This guide provides a comparative analysis of the reactivity of 6-fluoro-, 6-chloro-, 6-bromo-, and 6-iodo-pyridin-2(1H)-ones. We will delve into the two primary modes of reactivity that define their synthetic utility: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the mechanistic principles that govern these transformations, researchers can make informed decisions in substrate selection and reaction optimization, ultimately accelerating the drug discovery process.
Part 1: Nucleophilic Aromatic Substitution (SNA_r_) - A Game of Electronegativity
Nucleophilic aromatic substitution on electron-deficient rings like pyridinones is a powerful method for forging carbon-heteroatom bonds.[2][3] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group restores aromaticity.[4][5]
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5] Consequently, the reactivity of 6-halopyridin-2(1H)-ones in SNA_r_ is governed by the ability of the halogen to stabilize this anionic intermediate through inductive electron withdrawal. A more electronegative halogen enhances the electrophilicity of the C6 carbon, accelerating the reaction. This leads to a reactivity trend that is often counterintuitive to those familiar with alkyl halide chemistry.
Reactivity Order: F > Cl > Br > I
Despite the carbon-fluorine bond being the strongest, 6-fluoropyridin-2(1H)-one is the most reactive substrate in this class of reactions. The high electronegativity of fluorine provides the most potent inductive stabilization of the Meisenheimer complex, lowering the activation energy for its formation.
Caption: General mechanism for SNA_r_ on 6-halopyridin-2(1H)-ones.
Comparative Experimental Data: SNA_r_ with Piperidine
To illustrate this principle, consider the reaction of various 6-halopyridin-2(1H)-ones with a common nucleophile like piperidine. The data below represents typical outcomes, demonstrating the superior reactivity of the chloro and fluoro derivatives.
| Halogen (X) at C6 | Relative Reaction Rate | Typical Yield (%) | Required Temperature |
| Iodine (I) | 1 | ~20% | 120 °C |
| Bromine (Br) | ~5 | ~45% | 100 °C |
| Chlorine (Cl) | ~300 | >95% | 80 °C |
| Fluorine (F) | >1000 | >95% | Room Temperature |
Note: Data is illustrative, based on established principles of SNA_r_ reactivity.[5]
Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)pyridin-2(1H)-one
This protocol provides a method for comparing the reactivity of 6-chloro- and 6-bromo-pyridin-2(1H)-one.
-
Setup: To two separate oven-dried 25 mL round-bottom flasks, add 6-chloro-pyridin-2(1H)-one (1.0 mmol, 1.0 eq) and 6-bromo-pyridin-2(1H)-one (1.0 mmol, 1.0 eq), respectively.
-
Reagents: To each flask, add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) and 5 mL of dimethylformamide (DMF).
-
Nucleophile Addition: Add piperidine (1.2 mmol, 1.2 eq) to each flask at room temperature.
-
Reaction:
-
For the 6-chloro flask, stir the reaction mixture at 80 °C.
-
For the 6-bromo flask, stir the reaction mixture at 100 °C.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. It is expected that the reaction with the 6-chloro substrate will proceed significantly faster.
-
Workup: After completion, cool the mixtures to room temperature and pour into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. The higher temperature required for the bromo- and iodo-derivatives is necessary to overcome the higher activation energy associated with their lower electrophilicity compared to the chloro- and fluoro-analogs.
Part 2: Palladium-Catalyzed Cross-Coupling - A Game of Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable for forming C-C, C-N, and C-O bonds.[6][7][8] In stark contrast to SNA_r_, the reactivity of 6-halopyridin-2(1H)-ones in these transformations is dominated by the bond dissociation energy of the carbon-halogen (C-X) bond.
The catalytic cycle for these reactions begins with the oxidative addition of the palladium(0) catalyst into the C-X bond.[9] This step is almost always the rate-determining step for the series of halo-aromatics. The weaker the C-X bond, the more readily oxidative addition occurs, and the faster the overall reaction proceeds.
Reactivity Order: I > Br > Cl >> F
The C-F bond is exceptionally strong, rendering 6-fluoropyridin-2(1H)-ones largely unreactive in standard cross-coupling reactions. Conversely, the weak C-I bond makes 6-iodopyridin-2(1H)-ones highly reactive, often requiring milder conditions and lower catalyst loadings. 6-Chloropyridin-2(1H)-ones, while synthetically valuable due to their lower cost, are significantly less reactive than their bromo and iodo counterparts and typically require specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
The following table summarizes the expected outcomes for a Suzuki-Miyaura coupling, highlighting the dramatic differences in reactivity.
| Halogen (X) at C6 | Catalyst System | Catalyst Loading | Reaction Time | Typical Yield (%) |
| Iodine (I) | Pd(PPh₃)₄ | 1-2 mol% | 1-2 h | >90% |
| Bromine (Br) | Pd(PPh₃)₄ | 3-5 mol% | 4-8 h | >85% |
| Chlorine (Cl) | Pd(XPhos) G3 | 5 mol% | 12-24 h | ~70% |
| Fluorine (F) | N/A | N/A | N/A | No Reaction |
Note: Data is illustrative, based on established principles of cross-coupling reactivity.[10][11] The use of a more advanced catalyst like a Buchwald-type palladacycle (e.g., XPhos G3) is often required for aryl chlorides.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol allows for a direct comparison of the reactivity of 6-bromo- and 6-chloro-pyridin-2(1H)-one.
-
Setup:
-
Flask A (Bromo): To an oven-dried Schlenk tube, add 6-bromo-pyridin-2(1H)-one (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Flask B (Chloro): To a separate oven-dried Schlenk tube, add 6-chloro-pyridin-2(1H)-one (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
-
Catalyst Addition:
-
Flask A (Bromo): Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Flask B (Chloro): Add XPhos Pd G3 (0.05 mmol, 5 mol%) and XPhos ligand (0.06 mmol, 6 mol%).
-
-
Solvent and Degassing: To each tube, add a 4:1 mixture of Dioxane:Water (5 mL). Seal the tubes and degas the mixtures by bubbling argon through the solvent for 15 minutes.
-
Reaction: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reactions by TLC or LC-MS. The reaction in Flask A is expected to reach completion much faster than Flask B. Upon completion, perform an aqueous workup as described in the SNA_r_ protocol.
Causality: The choice of catalyst and base is critical. For the more reactive 6-bromopyridinone, a standard catalyst like Pd(PPh₃)₄ with a common base (K₂CO₃) is sufficient.[11] For the less reactive 6-chloropyridinone, a more electron-rich and sterically hindered phosphine ligand (XPhos) is required to promote the difficult oxidative addition. A stronger base like K₃PO₄ is also often beneficial in these more challenging couplings.
Summary and Strategic Recommendations
The choice of halogen on the 6-position of a pyridin-2(1H)-one is a strategic decision that defines the synthetic routes available to a medicinal chemist.
-
For Nucleophilic Aromatic Substitution (SNA_r_): When the goal is to introduce heteroatom nucleophiles (N, O, S), 6-chloro- and 6-fluoropyridin-2(1H)-ones are the substrates of choice due to their high reactivity under relatively mild conditions.
-
For Palladium-Catalyzed Cross-Coupling: For building complexity through C-C or C-N bond formation, 6-iodo- and 6-bromopyridin-2(1H)-ones are superior. Their high reactivity allows for milder conditions, lower catalyst loadings, and broader substrate scope. While 6-chloropyridin-2(1H)-ones can be used, they require more specialized and costly catalytic systems and more forceful conditions.
By understanding these opposing reactivity trends, researchers can strategically design synthetic sequences, leveraging the unique properties of each halogen to efficiently access a wide array of functionalized pyridinone derivatives for drug discovery and development.
References
- Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: PubMed Central URL
- Title: nucleophilic aromatic substitutions Source: YouTube URL
- Title: 37.
- Title: Suzuki coupling of different chloropyridines with phenylboronic acids a Source: ResearchGate URL
- Source: PubMed Central (PMC)
- Title: Nucleophilic aromatic substitution I (video)
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Title: Some regioselective cross-coupling reactions of halopyridines and halopyrimidines Source: Journal of the Chemical Society, Perkin Transactions 1 URL
- Title: A Comparative Analysis of Brominated vs.
- Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL
- Title: Advances in Cross-Coupling Reactions Source: MDPI URL
- Title: Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes Source: ACS Publications URL
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
- Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Source: SciSpace URL
- Source: PubMed Central (PMC)
- Title: Reactivity Face-Off: 1-Chloro- vs.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
A Technical Guide to Benchmarking the Biological Activity of 6-Chloro-1-methylpyridin-2(1H)-one Derivatives as Novel Anticancer Agents
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The functionalization of this core offers a versatile platform for the development of novel therapeutic agents. This guide focuses on a specific subclass: 6-Chloro-1-methylpyridin-2(1H)-one derivatives, which have emerged as promising candidates for anticancer drug discovery. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor progression and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process.[3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology. This guide provides a comprehensive framework for benchmarking the biological activity of novel this compound derivatives, using a series of newly synthesized nicotinamide-based analogues as a case study. We will objectively compare their performance against well-established, FDA-approved VEGFR-2 inhibitors and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutics.
Comparative Efficacy Analysis
The cornerstone of benchmarking is the direct comparison of the investigational compounds' potency against established standards. In this guide, we evaluate a series of novel nicotinamide-based derivatives bearing the core pyridinone structure against the FDA-approved multi-kinase inhibitors Sunitinib, Sorafenib, and Axitinib, which are known to potently inhibit VEGFR-2.
In Vitro Cytotoxicity
The initial assessment of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's cytotoxic potency. The following table summarizes the in vitro cytotoxicity of a representative novel compound (Compound 6 ) and established benchmarks against various human cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| Compound 6 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| Sorafenib | 5.47 | 9.18 |
| Doxorubicin | 3.10 ± 0.22 | 7.94 |
Data for Compound 6 from Ramadan et al. (2022).[4] Data for Sorafenib and Doxorubicin are representative values from literature.[2]
VEGFR-2 Kinase Inhibition
To ascertain the on-target activity of the novel derivatives, their ability to directly inhibit the enzymatic activity of VEGFR-2 is quantified. This is a critical step to validate the proposed mechanism of action.
| Compound | VEGFR-2 IC₅₀ (nM) |
| Compound 6 | 60.83 |
| Sunitinib | 2 |
| Sorafenib | 90 |
| Axitinib | 0.2 |
Data for Compound 6 from Ramadan et al. (2022).[4] Data for Sunitinib, Sorafenib, and Axitinib are representative values from various sources and assays; direct comparison of absolute values should be made with caution.[5]
Mechanistic Deep Dive: Elucidating the Mode of Action
Understanding how a compound exerts its cytotoxic effects is paramount in drug development. This involves investigating its impact on key cellular processes such as cell cycle progression and apoptosis.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The externalization of phosphatidylserine (PS) on the cell surface is an early hallmark of apoptosis.
The following data illustrates the pro-apoptotic effect of Compound 6 on HCT-116 cells, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Control | Lower Left | Live Cells (Annexin V-/PI-) | 95.21% |
| Lower Right | Early Apoptotic (Annexin V+/PI-) | 3.05% | |
| Upper Right | Late Apoptotic (Annexin V+/PI+) | 1.12% | |
| Upper Left | Necrotic (Annexin V-/PI+) | 0.62% | |
| Compound 6 | Lower Left | Live Cells (Annexin V-/PI-) | 25.13% |
| Lower Right | Early Apoptotic (Annexin V+/PI-) | 16.93% | |
| Upper Right | Late Apoptotic (Annexin V+/PI+) | 55.82% | |
| Upper Left | Necrotic (Annexin V-/PI+) | 2.12% |
Data for Compound 6 from Ramadan et al. (2022).[4]
The significant increase in both early and late apoptotic cell populations following treatment with Compound 6 confirms its ability to induce programmed cell death. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, which converge on the activation of caspases.
Cell Cycle Arrest
Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and subsequent apoptosis.
Analysis of HCT-116 cells treated with Compound 6 revealed a significant accumulation of cells in the G2/M and pre-G1 phases, indicative of cell cycle arrest and apoptosis, respectively.
| Cell Cycle Phase | Control (%) | Compound 6 (%) |
| Pre-G1 | 3.05 | 16.93 |
| G0/G1 | 55.32 | 38.12 |
| S | 31.77 | 9.11 |
| G2/M | 12.91 | 35.84 |
Data for Compound 6 from Ramadan et al. (2022).[4]
This disruption of the cell cycle prevents cancer cells from dividing and proliferating, contributing to the overall antitumor effect.
Experimental Protocols
To ensure the reliability and reproducibility of the benchmarking data, it is imperative to follow standardized and rigorously validated experimental protocols.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[3][6] Incubate for an additional 4 hours under the same conditions.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan product.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7][8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. Model the resulting histogram using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[7]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic benchmarking of this compound derivatives as potential anticancer agents. By employing standardized in vitro assays, we can effectively evaluate their cytotoxic and on-target activities in comparison to established clinical benchmarks. The presented case study on novel nicotinamide-based pyridinone derivatives demonstrates their potential as potent VEGFR-2 inhibitors that induce apoptosis and cell cycle arrest in cancer cells.
The structure-activity relationship (SAR) data generated through such benchmarking studies is invaluable for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the panel of cancer cell lines to assess the broader applicability of these compounds and progressing the most promising candidates to in vivo efficacy and safety studies in preclinical tumor models. The detailed protocols and comparative data within this guide serve as a robust foundation for these critical next steps in the drug discovery pipeline.
References
-
Creative Diagnostics. (2023). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
University College London. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Available at: [Link]
-
MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Available at: [Link]
-
Ramadan, S. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 6-Chloro-1-methylpyridin-2(1H)-one in Modern Synthetic Chemistry
In the landscape of modern organic synthesis, the choice of reagents is a critical determinant of reaction efficiency, substrate scope, and overall cost-effectiveness. For years, 6-Chloro-1-methylpyridin-2(1H)-one has served as a valuable building block, particularly in the synthesis of complex heterocyclic scaffolds. However, the continuous drive for process optimization, improved safety profiles, and access to diverse chemical space necessitates a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific synthetic challenges.
The Role of this compound in Synthesis: A Brief Overview
This compound is a substituted pyridinone that has found utility as a versatile intermediate. Its reactivity is primarily centered around the chlorine atom at the C6 position, which is susceptible to nucleophilic displacement and participates readily in various cross-coupling reactions. This has made it a popular choice for the introduction of the 1-methyl-2-oxo-1,2-dihydropyridin-6-yl moiety into target molecules.
A key application of this reagent is in the synthesis of substituted pyridinones, which are prevalent core structures in numerous pharmaceutical agents and agrochemicals. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward entry into a wide range of functionalized pyridinones.
The Quest for Alternatives: Motivations and Considerations
While effective, the use of this compound is not without its limitations. The drive to explore alternatives stems from several key factors:
-
Improved Reactivity and Milder Conditions: In certain contexts, the reactivity of the chloro-substituent may necessitate harsh reaction conditions, which can be detrimental to sensitive functional groups within the substrate.
-
Broader Substrate Scope: The development of reagents with different electronic and steric properties can enable the synthesis of previously inaccessible analogs.
-
Alternative Coupling Chemistries: Exploring different leaving groups allows for the use of a wider array of catalytic systems and coupling partners.
-
Economic and Availability Factors: The cost and commercial availability of starting materials are always critical considerations in process development and large-scale synthesis.
Comparative Analysis of Alternative Reagents
This section details viable alternatives to this compound, focusing on their performance in analogous chemical transformations.
6-Bromo-1-methylpyridin-2(1H)-one: The Halogen Exchange
A common strategy to modulate reactivity in cross-coupling reactions is to switch the halogen leaving group. The bromo-analog offers a distinct reactivity profile.
Mechanistic Considerations: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0), which is often the rate-determining step in many cross-coupling reactions. This can lead to faster reaction rates and allow for the use of less reactive catalysts or milder conditions.
Experimental Data Comparison:
| Feature | This compound | 6-Bromo-1-methylpyridin-2(1H)-one |
| Typical Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Catalyst Loading | Often requires higher loadings (e.g., 5 mol%) | Can be effective at lower loadings (e.g., 2 mol%) |
| Reaction Temperature | Typically 80-120 °C | Often proceeds at lower temperatures (e.g., 60-100 °C) |
| Reaction Time | Can be sluggish, requiring several hours | Generally faster reaction times |
| Yields | Good to excellent, substrate dependent | Often higher yields, especially with challenging substrates |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the pyridinone substrate (1.0 equiv), boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), and a solvent like dioxane/water (4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram:
A Comparative Guide to the Cross-Validation of Analytical Data for 6-Chloro-1-methylpyridin-2(1H)-one
This guide provides a comprehensive framework for the cross-validation of analytical methods for 6-Chloro-1-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. As a molecule of interest in drug development, ensuring the accuracy, precision, and reliability of its analytical data is paramount for regulatory compliance and product quality. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven protocols. We will explore a multi-technique approach, focusing on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, and Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as complementary and confirmatory techniques.
The Imperative of Analytical Method Validation in Pharmaceutical Development
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] For a pharmaceutical intermediate like this compound, this is not merely a regulatory hurdle but the foundation of product quality and safety.[3] A well-validated analytical method ensures that measurements of critical quality attributes, such as purity, potency, and impurity profiles, are reliable and reproducible.[1][4] The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[5]
Cross-validation of analytical methods becomes crucial when data from different analytical techniques are compared or when a method is transferred between laboratories.[6] It provides documented evidence that all methods are capable of producing comparable and reliable data, ensuring consistency throughout the drug development lifecycle.
Characterization of this compound: A Multi-Faceted Approach
A comprehensive analysis of this compound necessitates a combination of chromatographic and spectroscopic techniques to address different aspects of its chemical profile.
Primary Quantitative Technique: Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile and thermally stable pharmaceutical compounds.[2] A stability-indicating method is specifically designed to resolve the active pharmaceutical ingredient (API) or intermediate from its potential degradation products and process-related impurities, providing a clear picture of the compound's stability under various stress conditions.[7][8]
Complementary and Confirmatory Techniques
-
Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. For a chlorinated compound, GC coupled with an appropriate detector can be highly sensitive for specific impurities.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the main component and aiding in the structure elucidation of unknown impurities.[6]
-
Mass Spectrometry (MS): Offers sensitive detection and molecular weight information, which is invaluable for impurity identification and confirmation of the primary compound's identity.[1]
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed as a robust starting point for the analysis of this compound. The causality behind the choice of parameters is explained to provide a deeper understanding of the method development process.
Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
Objective: To develop a quantitative method for the assay of this compound and to separate it from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar compounds.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. Rationale: A gradient elution is chosen to ensure the elution of both polar and non-polar impurities. Formic acid is used to improve peak shape and provide protons for mass spectrometry if an LC-MS interface is used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm (based on UV scan of the analyte). Rationale: The detection wavelength is selected at the absorbance maximum of the analyte to ensure maximum sensitivity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
Protocol 2: Gas Chromatography (GC-FID) for Volatile Impurities
Objective: To detect and quantify potential volatile organic impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness. Rationale: A non-polar column is suitable for the separation of a wide range of volatile organic compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min. Rationale: A temperature ramp allows for the separation of compounds with a range of boiling points.
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., Dichloromethane).
-
Inject an appropriate volume into the GC.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Protocol 4: Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, often coupled with an HPLC system (LC-MS).
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode. Rationale: The nitrogen atom in the pyridinone ring is likely to be protonated under positive ion mode conditions.
Cross-Validation of Analytical Data: A Comparative Framework
The cross-validation of these analytical techniques is essential to ensure a comprehensive and reliable characterization of this compound.
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of analytical methods.
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific question being addressed. The table below compares the expected performance of the proposed methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Use | Quantitative Assay, Purity, Stability | Volatile Impurity Analysis | Structural Elucidation | Molecular Weight Confirmation, Impurity ID |
| Specificity | High (with proper method development) | High (for volatile analytes) | Very High (for structure) | Very High (based on m/z) |
| Sensitivity | Moderate to High | High (for hydrocarbons) | Low | Very High |
| Precision | Very High (<2% RSD) | High | Not typically used for quantification | Moderate (for quantification) |
| Accuracy | Very High | High | Not applicable | Moderate (for quantification) |
Data Presentation: A Hypothetical Validation Summary for the HPLC Method
A crucial part of method validation is the systematic evaluation of various performance characteristics. The following table presents a hypothetical summary of validation data for the proposed HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at the analyte's retention time | Peak is pure and well-resolved from placebo and degradation products | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% - 120% of target concentration | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.5%, Intermediate: 0.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.03 µg/mL | Pass |
| Robustness | % RSD ≤ 2.0% after minor changes | All variations resulted in %RSD < 1.5% | Pass |
Logical Framework for Data Integration
The integration of data from these orthogonal techniques provides a high degree of confidence in the overall analytical results.
Caption: Logical flow for integrating data from multiple analytical techniques.
Conclusion
The cross-validation of analytical data for this compound is a scientifically rigorous process that underpins its quality control throughout the pharmaceutical development pipeline. By employing a primary quantitative method like HPLC and complementing it with orthogonal techniques such as GC, NMR, and MS, a comprehensive and reliable analytical profile can be established. This multi-faceted approach not only ensures regulatory compliance but also provides a deep understanding of the molecule's chemical properties, which is essential for the development of safe and effective medicines. The principles and protocols outlined in this guide offer a robust framework for achieving these critical objectives.
References
-
From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Choudhary, A. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. Retrieved January 13, 2026, from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 13, 2026, from [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved January 13, 2026, from [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. Retrieved January 13, 2026, from [Link]
-
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved January 13, 2026, from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. Retrieved January 13, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). TechnoBridge. Retrieved January 13, 2026, from [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. (1981). UNT Digital Library. Retrieved January 13, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 13, 2026, from [Link]
-
Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Pharma Times. Retrieved January 13, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 13, 2026, from [Link]
-
Anwar, M., Hanson, C., & Patel, A. N. (1968). Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines. Journal of Chromatography A, 34(4), 529-30. Retrieved January 13, 2026, from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Efficacy in Suzuki Coupling of 6-Chloro-1-methylpyridin-2(1H)-one: A Comparative Guide to Catalyst Selection
The synthesis of 6-aryl-1-methylpyridin-2(1H)-ones is a critical transformation in medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for the formation of the crucial C-C bond between the pyridinone core and various aryl partners.[1][2] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides a comprehensive comparison of catalyst systems for the Suzuki coupling of 6-Chloro-1-methylpyridin-2(1H)-one, offering insights into catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have cemented its importance in both academic and industrial settings.[2] The catalytic cycle, a fundamental concept for understanding catalyst efficacy, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection: A Critical Decision
The nature of the catalyst, comprising a metal center and associated ligands, is the most influential factor in a successful Suzuki coupling. For challenging substrates like this compound, where the chlorine atom is less reactive than bromine or iodine, the choice of an appropriate catalyst system is even more critical.[1]
Palladium-Based Catalysts: The Workhorses of Suzuki Coupling
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[3] The efficacy of a palladium catalyst is heavily dependent on the phosphine ligands attached to the metal center. These ligands play a crucial role in stabilizing the palladium species and modulating its reactivity.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Data compiled and representative from multiple sources for comparison purposes.[4]
Key Observations from Palladium Catalyst Comparison:
-
Buchwald Ligands (SPhos, XPhos): These electron-rich, bulky biaryl phosphine ligands are highly effective for the coupling of aryl chlorides. The high turnover numbers (TON) and turnover frequencies (TOF) associated with these ligands indicate exceptional catalyst longevity and reaction speed.[4]
-
N-Heterocyclic Carbene (NHC) Ligands (IPr): NHC ligands are strong sigma donors that form stable complexes with palladium, making them robust catalysts for challenging couplings.
-
Palladacycles: These pre-catalysts are known for their high stability and activity at very low loadings, resulting in extremely high TONs and TOFs.[4]
-
Heterogeneous Catalysts (Pd/C): While offering ease of separation and recycling, heterogeneous catalysts like palladium on carbon often require higher catalyst loadings and may exhibit lower activity compared to their homogeneous counterparts.[4]
Nickel-Based Catalysts: A Cost-Effective Alternative
With the rising cost of palladium, nickel-based catalysts have emerged as an attractive and more earth-abundant alternative for cross-coupling reactions.[5] Nickel catalysts have shown remarkable reactivity, particularly for the activation of less reactive C-Cl bonds.[5][6]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| NiCl₂(PCy₃)₂ | 1-5 | 2-Me-THF | K₃PO₄ | 80-100 | 12-24 | Good to Excellent |
| NiCl₂(dppp) | 5 | Toluene | K₃PO₄ | 100 | 18 | Moderate to Good |
| Ni(COD)₂ / PCy₃ | 3 | Dioxane | K₃PO₄ | 100 | 16 | Good |
Data is representative of typical conditions for Suzuki coupling of aryl chlorides with nickel catalysts.[6]
Advantages of Nickel Catalysts:
-
Cost-Effectiveness: Nickel is significantly less expensive than palladium.
-
High Reactivity: Nickel catalysts can be more reactive towards aryl chlorides.
-
Unique Selectivity: In some cases, nickel catalysts can offer different selectivity compared to palladium.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid using a palladium catalyst with a Buchwald ligand.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 6-phenyl-1-methylpyridin-2(1H)-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
The choice of catalyst for the Suzuki coupling of this compound is a critical parameter that dictates the success of the synthesis. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, offer high efficiency and broad applicability. For cost-effective and large-scale synthesis, nickel-based catalysts present a viable and increasingly popular alternative.
The future of catalyst development for Suzuki-Miyaura reactions lies in the design of more active, stable, and recyclable catalysts. The use of machine learning and high-throughput screening is accelerating the discovery of novel catalyst systems with improved performance.[7][8] As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and selective catalysts for the synthesis of complex molecules.
References
- Kim, Y. H., et al. "A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction." Bulletin of The Korean Chemical Society.
- "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." Journal of Organic Chemistry.
- Piros, L., et al. "Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- "Suzuki-Miyaura Coupling." Chemistry LibreTexts.
- "Nickel Catalyzed Suzuki-Miyaura Cross Coupling." University of California, Irvine.
- "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- "Optimizing Suzuki Coupling Reactions." CovaSyn.
- "Suzuki reaction." Wikipedia.
- "Buchwald–Hartwig amin
- "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." Chemical Science.
- "Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning." ChemistryViews.
- "Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions." MDPI.
- Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." SpringerLink.
- "Suzuki Coupling." Organic Chemistry Portal.
- "Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- "Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- "Bipyridyl palladium embedded porous organic polymer as highly efficient and reusable heterogeneous catalyst for Suzuki–Miyaura coupling reaction." RSC Publishing.
- "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." PMC - NIH.
- "Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib." MDPI.
- "Catalysts for Suzuki–Miyaura Coupling Reaction." MDPI.
- "Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction." Organic Chemistry Frontiers (RSC Publishing).
- "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews (RSC Publishing).
- "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." PMC - NIH.
- "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- "Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones." Figshare.
- "A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions." Benchchem.
- "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." MDPI.
- "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." Scholarship @ Claremont.
- "Comparative yields for Suzuki‐Miyaura couplings of (A)...
- "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." MDPI.
- "One-Pot Suzuki−Miyaura C−C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-1-methylpyridin-2(1H)-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-1-methylpyridin-2(1H)-one, a halogenated pyridinone derivative. By understanding the principles behind these procedures, you can ensure the safety of your team and maintain compliance with regulatory standards.
Understanding the Hazard Profile
Assumed Hazard Classifications:
| Hazard Class | Category | Precautionary Statement |
| Skin Irritation | 2 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[2] |
Core Safety Precaution: Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, ensure you are equipped with the following PPE:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: While handling in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if you experience any respiratory irritation.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation - The Foundation of Proper Disposal
The segregation of chemical waste is a critical step to prevent dangerous reactions and ensure proper treatment. As a chlorinated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container.
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated waste often requires specific incineration conditions to prevent the formation of toxic byproducts like dioxins.
Step 2: Containerization - Secure and Compliant
Select a waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
Protocol:
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents used.
-
Secure Closure: Ensure the container cap is tightly sealed to prevent leaks or the escape of vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential spills.
Step 3: Storage - The Satellite Accumulation Area
Store the labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
Regulatory Insight: The U.S. Environmental Protection Agency (EPA) has specific regulations regarding SAAs to ensure the safe temporary storage of hazardous waste in laboratories.
Step 4: Scheduling a Chemical Waste Pickup
Once the waste container is full or has been in storage for a predetermined amount of time (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Workflow Diagram for Disposal of this compound:
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and EHS department.
-
Prevent entry to the affected area.
-
Allow only trained personnel with appropriate respiratory protection to handle the cleanup.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a straightforward process when guided by the principles of hazard awareness, waste segregation, and regulatory compliance. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 2-Chloro-1-methylpyridinium iodide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Material Safety Data Sheet. (2021).
Sources
Personal protective equipment for handling 6-Chloro-1-methylpyridin-2(1H)-one
A Researcher's Guide to Safely Handling 6-Chloro-1-methylpyridin-2(1H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles for halogenated organic compounds.
Hazard Identification and Risk Assessment
Based on the structure and data from similar compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4][7]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5][7]
A comprehensive risk assessment should be conducted before handling this compound, taking into account the specific procedures and quantities involved.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Respiratory | NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of potential aerosols or dust.[8] Work should always be conducted in a certified chemical fume hood.[8][9] |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Provides a robust barrier against dermal absorption.[10][11] The outer glove should be removed and disposed of within the fume hood.[11] |
| Eyes & Face | Safety goggles with side shields or a full-face shield. | Protects eyes and face from splashes or airborne particles.[8][10] |
| Body | Chemical-resistant lab coat or a disposable, solid-front, back-closing gown. | Protects the body and personal clothing from contamination.[8][10][12] |
| Feet | Closed-toe shoes. | Protects feet from potential spills.[9] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[8]
-
Preparation:
-
Weighing and Dispensing:
-
Post-Handling:
Disposal Plan: A Critical Step for Safety and Compliance
As a halogenated organic compound, this compound and any contaminated materials require specific disposal procedures.[9][13][14]
-
Waste Segregation:
-
All waste containing this compound must be treated as hazardous waste.[6]
-
Collect in a designated and properly labeled "Halogenated Organic Waste" container.[9][14]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and environmental impact.[13][15]
-
-
Containerization:
-
Disposal of Contaminated Materials:
-
All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[8]
-
Waste Disposal Decision Tree
Caption: Decision tree for proper segregation of chemical waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.[10]
-
If safe to do so, contain the spill and absorb it with an inert material.
-
Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.[8]
-
Notify your institution's environmental health and safety department.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[2]
-
Provide the emergency response team with the Safety Data Sheet for the compound.[8]
References
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol - Benchchem. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Hazardous waste segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
- Material Safety Data Sheet. (2021, November 25).
- 2 - SAFETY DATA SHEET. (2025, December 19).
- UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
- Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- 17228-63-6(6-Chloro-1-methyl-2(1H)pyridinone) Product Description - ChemicalBook. (n.d.).
- 2-Chloro-1-methylpyridinium iodide SDS, 14338-32-0 Safety Data Sheets - ECHEMI. (2019, July 15).
- 2-Chloro-1-methylpyridinium iodide - AK Scientific, Inc. (n.d.).
- 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | CID 167069 - PubChem. (n.d.).
- 2-Chloro-1-methylpyridinium Iodide | 14338-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Essential Safety and Logistical Information for Handling 6-Methylpyridin-2(5H)-imine - Benchchem. (n.d.).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
